molecular formula C4H4ClN3S B12976570 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine CAS No. 61810-07-9

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine

Cat. No.: B12976570
CAS No.: 61810-07-9
M. Wt: 161.61 g/mol
InChI Key: GRTKXSLSIJYUDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is a versatile biochemical reagent based on the 1,3,5-triazine scaffold, a stable aromatic heterocycle known for its electron-deficient properties that facilitate nucleophilic substitution reactions . This compound serves as a key synthetic intermediate for constructing more complex molecules for life science research. Its structure, featuring a chlorine atom and a methylsulfanyl group, allows for sequential and selective displacement, making it a valuable building block in medicinal chemistry and drug discovery . The primary research applications of this compound include its use as a precursor in the synthesis of novel chemical entities for biological evaluation. Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial , anticancer , and monoamine oxidase (MAO) inhibitory effects . Researchers also utilize related chlorotriazines as coupling reagents in the formation of peptide bonds, where they help activate carboxylic acids for amide formation with low levels of racemization . The specific substitution pattern on this triazine core is designed to allow researchers to tailor the compound's properties and reactivity for specific investigative purposes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61810-07-9

Molecular Formula

C4H4ClN3S

Molecular Weight

161.61 g/mol

IUPAC Name

2-chloro-4-methylsulfanyl-1,3,5-triazine

InChI

InChI=1S/C4H4ClN3S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3

InChI Key

GRTKXSLSIJYUDJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=N1)Cl

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, 1,3,5-triazines serve as privileged scaffolds due to their predictable hydrogen-bonding networks and robust metabolic stability. Among these, 2-chloro-4-(methylsulfanyl)-1,3,5-triazine stands out as a highly specialized, differentially substituted building block. Unlike the notoriously difficult-to-control cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), this mono-chlorinated derivative offers a streamlined, self-validating system for synthesizing unsymmetrically substituted triazines. By leveraging orthogonal reactivity—an immediate Nucleophilic Aromatic Substitution (SNAr) at the highly electrophilic C-Cl bond, followed by the controlled activation of the methylthio ether—chemists can achieve absolute regiocontrol without the need for extreme temperature gradients.

Physicochemical & Structural Parameters

The structural and electronic parameters of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine dictate its behavior in synthetic workflows. The three nitrogen atoms within the aromatic ring strongly withdraw electron density via inductive and resonance effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic profile makes the C2 position highly susceptible to nucleophilic attack.

All quantitative physicochemical data for this compound are summarized in the table below, verified by specialized chemical registries (1)[1] and chemical databases (2)[2].

ParameterValue
IUPAC Name 2-chloro-4-(methylsulfanyl)-1,3,5-triazine
CAS Registry Number 61810-07-9
Molecular Formula C4H4ClN3S
Molecular Weight 161.61 g/mol
Monoisotopic Mass 160.98145 Da
SMILES String CSC1=NC(=NC=N1)Cl

Mechanistic Pathways: The Logic of Orthogonal Reactivity

The core advantage of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine lies in its orthogonal reactivity .

  • Primary SNAr: The chlorine atom at the C2 position is a highly active leaving group. Because there is only one chlorine atom on the ring, chemists completely avoid the statistical mixtures of mono-, di-, and tri-substituted products that plague cyanuric chloride reactions. This ensures absolute regiocontrol during the first substitution.

  • Secondary SNAr via Activation: The methylsulfanyl (-SCH3) group at C4 is stable to standard basic nucleophiles, acting as a masked leaving group. Once the first nucleophile is installed, the thioether is oxidized to a methylsulfonyl group (-SO2CH3). The sulfone is a superior leaving group, enabling a second, distinct SNAr reaction under thermal conditions.

This sequential logic creates a self-validating synthetic loop: each step requires specific activation, preventing over-reaction and ensuring high-fidelity product generation.

Pathway A 2-Chloro-4-(methylsulfanyl) -1,3,5-triazine B SNAr Intermediate (C2-Aminated) A->B 1° Amine DIPEA, 0°C C Activated Sulfone (-SO2CH3) B->C mCPBA DCM, RT D Disubstituted Triazine C->D 2° Amine Heat

Figure 1: Orthogonal functionalization pathway of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine.

Validated Experimental Protocols

The following protocols detail the step-by-step methodologies for exploiting the orthogonal reactivity of this building block, utilized across specialized chemical synthesis libraries (3)[3].

Protocol A: Regioselective C2-Amination (SNAr)

Objective: To install a primary or secondary amine at the highly electrophilic C2 position while preserving the C4-methylsulfanyl group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Charge the flask with 2-chloro-4-(methylsulfanyl)-1,3,5-triazine (1.0 mmol, 161.6 mg) and anhydrous Tetrahydrofuran (THF, 5.0 mL) to achieve a 0.2 M concentration.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction without competing with the incoming amine nucleophile.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir for 2-4 hours at room temperature. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Workflow Step1 1. Dissolve Triazine in THF Step2 2. Add DIPEA (1.5 eq) at 0°C Step1->Step2 Step3 3. Dropwise Nucleophile Addition Step2->Step3 Step4 4. Monitor via LC-MS (2-4 h) Step3->Step4 Step5 5. Aqueous Workup & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for the SNAr amination at the C2 position.

Protocol B: Thioether Oxidation to Sulfone

Objective: To activate the C4 position for a subsequent SNAr reaction by converting the inert methylsulfanyl group into a highly reactive methylsulfonyl leaving group.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified C2-aminated intermediate (1.0 mmol) from Protocol A in anhydrous Dichloromethane (DCM, 10 mL).

  • Oxidation: Cool the solution to 0 °C. Add meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 2.2 mmol) in small portions.

    • Causality: Exactly two equivalents of the oxidant are required to fully drive the sulfide through the intermediate sulfoxide state to the final, highly electron-withdrawing sulfone.

  • Workup: Stir for 3 hours at room temperature. Quench with saturated aqueous Na2S2O3 to destroy excess peroxide, followed by saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate to yield the activated sulfone, ready for high-temperature displacement by a second nucleophile.

Analytical Characterization Standards

To ensure the trustworthiness of the synthetic workflow, rigorous analytical tracking is required. The physicochemical properties of the triazine ring provide distinct spectroscopic signatures:

  • 1H NMR (CDCl3): The C6 proton of the 1,3,5-triazine ring is highly diagnostic. Flanked by two electronegative nitrogen atoms, this proton is severely deshielded and typically resonates as a sharp singlet far downfield, between δ 8.50 and 9.00 ppm . The methylthio protons (-SCH3) appear as a distinct singlet near δ 2.50 - 2.60 ppm .

  • Self-Validating Tracking: During Protocol B (Oxidation), the successful conversion of the sulfide to the sulfone is easily confirmed by the downfield shift of the methyl protons from ~2.50 ppm to ~3.20 - 3.40 ppm due to the strong electron-withdrawing nature of the newly formed -SO2- group.

  • Mass Spectrometry (ESI-MS): The starting material will show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in a 3:1 ratio). The disappearance of this isotopic pattern confirms the successful SNAr displacement in Protocol A.

References

  • ChemSrc. "61810-06-8_2-chloro-4-phenylsulfanyl-1,3,5-triazine ... - cas号查询" (Contains verified CAS Registry Number 61810-07-9). URL:[Link]

  • PubChemLite (uni.lu). "C4H4ClN3S - Explore" (Contains Monoisotopic Mass and Molecular Formula data). URL:[Link]

Sources

Structural Elucidation of Methylsulfanyl-Substituted Triazines: A Multi-Technique Approach to Unambiguous Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Blueprint

The 1,2,4- and 1,3,5-triazine scaffolds are privileged structures in modern chemistry. Their unique electronic properties and geometric arrangement of nitrogen atoms have made them central to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a methylsulfanyl (-SCH₃) substituent is a key strategic decision in molecular design, profoundly influencing the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. However, the synthesis of these complex heterocycles is often accompanied by the potential for isomerism, tautomerism, and unexpected side reactions.

This guide moves beyond simple procedural descriptions. As a Senior Application Scientist, my objective is to provide not just the 'how' but the critical 'why' behind the structural analysis workflow. We will explore the synergistic interplay of modern analytical techniques, treating them not as isolated steps but as an integrated, self-validating system for achieving unequivocal structural proof. This document is designed for the discerning researcher who understands that the integrity of their data is the foundation of scientific progress.

The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foundational technique for the structural elucidation of organic molecules, and methylsulfanyl-substituted triazines are no exception. It provides a detailed map of the carbon-hydrogen framework, offering the first and most comprehensive view of the molecular structure in solution.

Expertise in Action: Why NMR is Primary

We begin with NMR because it is non-destructive and information-rich. It allows us to "see" the chemical environment of each proton and carbon atom, providing direct evidence of connectivity and spatial relationships. For substituted triazines, where subtle isomeric differences can lead to vastly different biological activities, NMR is indispensable for confirming the precise substitution pattern.

Proton (¹H) NMR: The Initial Sketch

The ¹H NMR spectrum provides the initial overview. For a methylsulfanyl-substituted triazine, the most telling signal is that of the -SCH₃ group itself.

  • The Methylsulfanyl Singlet: Expect a sharp, three-proton singlet, typically appearing in the δ 2.2–2.8 ppm range.[2][3] Its integration value (3H) and singlet multiplicity are primary indicators of the group's presence.

  • Ring and Substituent Protons: Protons on the triazine ring or on other substituents will appear in their characteristic regions, providing clues to the overall structure.

  • A Note on Complexity: In cases of amino-substituted triazines, one may observe signal broadening due to the presence of rotamers (conformational isomers) that are in slow exchange on the NMR timescale.[4] This is not an impurity but a dynamic process that itself provides structural information.

Carbon (¹³C) NMR: The Structural Skeleton

While ¹H NMR maps the protons, ¹³C NMR defines the underlying carbon skeleton. It is particularly powerful for resolving ambiguities where proton signals may be overlapped or complex.

  • Unambiguous Isomer Identification: In syntheses where methylation can occur at different nitrogen, oxygen, or sulfur atoms, ¹³C NMR is often the definitive tool to identify the product.[5][6] The chemical shift of the triazine ring carbons is highly sensitive to the substitution pattern, allowing for clear differentiation between isomers.

  • Characteristic Shifts: The -SCH₃ carbon typically appears as a sharp signal in the δ 12–15 ppm region. The carbons of the triazine ring resonate at much lower field, often above δ 140 ppm.

Experimental Protocol: Standard NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified triazine derivative.

    • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar heterocyclic compounds.

    • Ensure the sample is fully dissolved; sonication may be required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard ¹H spectrum (typically 16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (requires more scans due to the low natural abundance of ¹³C; acquisition time can range from minutes to hours depending on sample concentration).

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualization: NMR Analysis Workflow

NMR_Workflow Compound Purified Compound SamplePrep Dissolve in Deuterated Solvent Compound->SamplePrep Weigh Acquisition Acquire Data (¹H, ¹³C, 2D) SamplePrep->Acquisition Insert into Spectrometer Processing Data Processing (FT, Phasing) Acquisition->Processing Analysis Spectral Analysis (Shifts, Couplings) Processing->Analysis Structure Proposed Structure Analysis->Structure

Caption: General workflow for NMR-based structural elucidation.

Confirmation and Composition: Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a structural fingerprint.

Expertise in Action: Why MS is Essential for Validation

While NMR provides the structural framework, MS validates the overall formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition, a non-negotiable requirement for publication and patent filings. It can differentiate between two compounds that have the same nominal mass but different atomic compositions.

  • Molecular Ion Peak (M⁺): This peak confirms the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are "soft" and often show a strong protonated molecule [M+H]⁺ or other adducts, making it easy to determine the molecular weight.[2][7]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the calculation of a unique elemental formula, providing powerful evidence for the proposed structure.[8]

  • Fragmentation Patterns: Electron Impact (EI) is a "harder" ionization technique that causes the molecule to fragment. The resulting pattern is reproducible and characteristic of the molecule's structure. For triazines, common fragmentation pathways can help confirm the nature and position of substituents.[9][10][11][12]

Data Presentation: Representative Mass Spectrometry Data
Ion Typem/z (Hypothetical)InterpretationCausality
[M+H]⁺204.0597Protonated Molecular IonConfirms the molecular weight of C₇H₈N₅S⁺.
[M-CH₃]⁺189.0362Loss of a methyl radicalIndicates the presence of a labile methyl group.
[M-SCH₃]⁺157.0512Loss of the methylsulfanyl groupA common fragmentation for this class of compounds.
[C₆H₅N₂]⁺105.0453Fragment from ring cleavageSuggests a phenyl substituent on the triazine core.
Experimental Protocol: Sample Preparation for ESI-MS
  • Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: Create a dilute working solution (~1-10 µg/mL) from the stock solution using a solvent system appropriate for mass spectrometry, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Analysis: Infuse the sample directly into the ESI source or inject it via an HPLC system. The mass spectrometer will then separate and detect the ions based on their mass-to-charge ratio.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, X-ray crystallography is the ultimate arbiter. It provides a definitive picture of the molecule's atomic arrangement in the solid state, resolving any lingering questions from spectroscopic data.

Expertise in Action: The Power of Definitive Proof

Spectroscopic methods provide data from which a structure is inferred. Crystallography provides a direct visualization. It is the only technique that can deliver precise, quantitative data on:

  • Bond Lengths and Angles: Confirming the geometry of the triazine ring and its substituents.[13]

  • Tautomeric/Isomeric Form: In cases where tautomers or isomers are possible, crystallography definitively identifies the form present in the crystal lattice.[7]

  • Intermolecular Interactions: Revealing how molecules pack in the solid state, including hydrogen bonding and π-π stacking interactions, which can be crucial for understanding material properties.[13][14][15]

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase Purified Purified Compound Crystal Grow Single Crystal Purified->Crystal Slow Evaporation, Vapor Diffusion Diffraction X-ray Diffraction Crystal->Diffraction Mount Crystal Solve Solve Structure (Phase Problem) Diffraction->Solve Collect Raw Data Refine Refine Model Solve->Refine Validate Validate & Report (CIF file) Refine->Validate Final Unambiguous 3D Structure Validate->Final

Caption: From purified compound to definitive 3D structure.

Experimental Protocol: High-Level X-ray Diffraction Workflow
  • Crystal Growth: This is often the most challenging step. High-purity compound is dissolved in a minimal amount of solvent, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in a stream of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem, generate an initial electron density map, and build a molecular model. This model is then refined against the experimental data to achieve the best possible fit.[14]

Complementary Techniques: Vibrational Spectroscopy and Chromatography

While NMR, MS, and Crystallography are the primary tools, other techniques provide valuable supporting data and ensure the integrity of the sample being analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, simple technique used to identify the presence of key functional groups. It serves as a quick quality control check.

  • Causality: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. This provides a functional group fingerprint.

  • Characteristic Absorptions: For methylsulfanyl triazines, key stretches include C=N and C-N bands for the triazine ring and aromatic C=C bands if other aryl substituents are present.[16][17][18]

Data Presentation: Typical FT-IR Frequencies

Frequency Range (cm⁻¹)Bond VibrationSignificance
3100-3500N-H stretchPresent in amino-substituted triazines.
2920-3000C-H stretch (sp³)Confirms the methyl group.
~1500-1600C=N, C=C stretchCharacteristic of the triazine and other aromatic rings.[9][10]
~1390C-N stretchPart of the heterocyclic ring signature.[9]
Chromatography (HPLC/GC)

Chromatographic methods are not for structural elucidation per se, but they are absolutely critical for verifying the purity of the sample before analysis. An impure sample will yield ambiguous and potentially misleading spectroscopic data.

  • Causality: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Application: High-Performance Liquid Chromatography (HPLC) is most commonly used for these types of compounds.[19][20][21] A single, sharp peak in the chromatogram (when monitored at multiple wavelengths) is a strong indicator of a pure compound, validating that the subsequent spectroscopic data corresponds to a single chemical entity.

Visualization: Integrated Analytical Workflow

Integrated_Workflow Synthesis Crude Product Purification Purification (e.g., Column Chrom.) Synthesis->Purification Purity Purity Check (HPLC) Purification->Purity Analysis Structural Analysis (NMR, MS, FT-IR) Purity->Analysis If >95% Pure Confirmation Confirmation (X-ray, if needed) Analysis->Confirmation For Ambiguity or Absolute Proof Final Characterized Compound Analysis->Final Confirmation->Final

Caption: A self-validating workflow from synthesis to final structure.

Conclusion: An Integrated, Evidence-Based Strategy

The structural analysis of methylsulfanyl-substituted triazines is a process of building a case, layer by layer, with corroborating evidence from multiple analytical techniques. NMR provides the blueprint, Mass Spectrometry confirms the building blocks, and FT-IR identifies the key functional components. Chromatography ensures the foundation is sound by guaranteeing sample purity. Finally, X-ray crystallography serves as the definitive, unassailable proof of the final structure. By understanding the strengths and rationale behind each technique, researchers can design a robust analytical strategy that ensures the integrity and accuracy of their chemical structures, paving the way for meaningful progress in drug discovery and materials science.

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An In-depth Technical Guide to the Reactivity Profile of Monochloro-methylsulfanyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in synthetic chemistry, with broad applications in medicinal chemistry, agrochemicals, and materials science.[1] This guide focuses on the reactivity profile of a specific, yet versatile, class of these compounds: monochloro-methylsulfanyl-1,3,5-triazines. The interplay between the reactive chlorine atom, a site ripe for nucleophilic aromatic substitution, and the oxidizable methylsulfanyl group offers a unique platform for the synthesis of diverse and complex molecules. This document provides a comprehensive exploration of the synthesis, core reactivity, and functionalization of these valuable synthetic intermediates, supported by established protocols and mechanistic insights to empower researchers in their scientific endeavors.

Introduction: The Strategic Importance of Monochloro-methylsulfanyl-1,3,5-triazines

The utility of 1,3,5-triazine derivatives stems from the predictable and sequential reactivity of their chlorinated precursors, primarily the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1] By strategically introducing a methylsulfanyl group, we create a scaffold with dual reactivity. The remaining chlorine atom serves as a versatile handle for introducing a wide array of functionalities through nucleophilic aromatic substitution (SNAr), while the methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties and reactivity of the triazine ring. This strategic combination allows for the generation of diverse molecular architectures with potential applications in various fields, including the development of novel therapeutic agents and herbicides.[2]

Synthesis of Monochloro-methylsulfanyl-1,3,5-triazine Scaffolds

The synthesis of monochloro-methylsulfanyl-1,3,5-triazines typically begins with the controlled, stepwise substitution of chlorine atoms on cyanuric chloride. The temperature-dependent reactivity of the chlorine atoms is a key principle in this process.

Synthesis of the Key Precursor: 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine

The initial step involves the monosubstitution of cyanuric chloride with a sulfur nucleophile, typically sodium thiomethoxide. This reaction is generally carried out at low temperatures to favor monosubstitution.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine [3]

  • Materials: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), sodium thiomethoxide, inert solvent (e.g., tetrahydrofuran, dichloromethane).

  • Procedure:

    • Dissolve cyanuric chloride (1.0 eq) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution or suspension of sodium thiomethoxide (1.0 eq) to the cooled cyanuric chloride solution while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for a specified time (typically 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The first nucleophilic substitution on cyanuric chloride is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent undesired di- and tri-substitution.

  • Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to side products.

  • Anhydrous Solvents: Ensures that water does not compete as a nucleophile, which would lead to the formation of hydroxy-triazine byproducts.

Synthesis of Monochloro-methylsulfanyl-1,3,5-triazines

With the key precursor, 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine, in hand, the second chlorine atom can be displaced by a variety of nucleophiles. This second substitution typically requires a higher temperature than the first, a direct consequence of the deactivating effect of the electron-donating methylsulfanyl group on the triazine ring.

General Experimental Protocol: Nucleophilic Substitution on 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine [4]

  • Materials: 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine, desired nucleophile (e.g., an amine, alcohol, or thiol), a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIEA) or potassium carbonate), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Procedure:

    • Dissolve 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere.

    • Add the desired nucleophile (1.0-1.2 eq) to the solution.

    • Add the non-nucleophilic base (1.1-1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC.

    • Upon completion, perform an aqueous workup to remove the base and its salt.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProduct ClassTypical Reaction Conditions
Primary/Secondary Amine2-Chloro-4-amino-6-methylsulfanyl-1,3,5-triazineRoom temperature to 50 °C, with a base like DIEA or K₂CO₃.
Alcohol (as alkoxide)2-Chloro-4-alkoxy-6-methylsulfanyl-1,3,5-triazineRequires a strong base (e.g., NaH) to form the alkoxide first, then reaction at room temperature.
Thiol (as thiolate)2-Chloro-4-alkylsulfanyl-6-methylsulfanyl-1,3,5-triazineRoom temperature with a base like triethylamine or DIEA.

Core Reactivity Profile

The reactivity of monochloro-methylsulfanyl-1,3,5-triazines is dominated by two key features: the electrophilic character of the carbon atom bearing the chlorine and the nucleophilicity of the sulfur atom in the methylsulfanyl group.

Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

The primary mode of reactivity is the SNAr of the remaining chlorine atom. The electron-withdrawing nature of the triazine ring activates the C-Cl bond, making it susceptible to attack by a wide range of nucleophiles.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism reagents Monochloro-methylsulfanyl-triazine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Substituted-methylsulfanyl-triazine intermediate->product -Cl⁻ leaving_group Cl⁻

Caption: General SNAr mechanism on a monochloro-methylsulfanyl-1,3,5-triazine.

The introduction of the first substituent (the methylsulfanyl group) influences the reactivity of the remaining chlorine atoms. Electron-donating groups generally decrease the rate of subsequent substitutions. This allows for a high degree of control in synthesizing asymmetrically substituted triazines.

Oxidation of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is susceptible to oxidation, typically yielding the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the triazine ring, making it more electron-deficient. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.[5][6]

Experimental Protocol: Oxidation of a Methylsulfanyl-triazine

  • Materials: Monochloro-methylsulfanyl-1,3,5-triazine derivative, m-CPBA (or Oxone®), solvent (e.g., dichloromethane, chloroform).

  • Procedure for Sulfoxide (partial oxidation):

    • Dissolve the methylsulfanyl-triazine (1.0 eq) in the chosen solvent and cool to 0 °C.

    • Slowly add a solution of m-CPBA (1.0-1.2 eq) to the reaction mixture.

    • Stir at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

    • Perform an aqueous workup, extract the product, dry the organic layer, and purify.

  • Procedure for Sulfone (full oxidation):

    • Follow the same initial steps as for the sulfoxide synthesis.

    • Use a larger excess of m-CPBA (2.2-2.5 eq).

    • The reaction may require longer reaction times or slightly elevated temperatures.

    • Workup and purify as described for the sulfoxide.

Diagram 2: Oxidation Workflow

Oxidation_Workflow start Monochloro-methylsulfanyl-triazine sulfoxide Monochloro-methylsulfinyl-triazine (Sulfoxide) start->sulfoxide [O] (e.g., 1.1 eq m-CPBA) sulfone Monochloro-methylsulfonyl-triazine (Sulfone) sulfoxide->sulfone [O] (e.g., >2.2 eq m-CPBA)

Caption: Stepwise oxidation of the methylsulfanyl group.

The resulting methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups are strong electron-withdrawing groups. Their presence significantly increases the electrophilicity of the triazine ring, making the remaining chlorine atom more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed for substitutions that are difficult to achieve on the less activated methylsulfanyl precursor.

Applications in Drug Discovery and Agrochemicals

The structural diversity achievable from monochloro-methylsulfanyl-1,3,5-triazine scaffolds makes them valuable in the development of bioactive molecules.

  • Herbicides: Many commercial herbicides are based on the 1,3,5-triazine core. The mechanism of action often involves the inhibition of photosynthesis. The substituents on the triazine ring are crucial for their efficacy and selectivity.

  • Medicinal Chemistry: 1,3,5-triazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[2][5] The ability to readily introduce various functional groups allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR). For instance, certain arylamino-1,3,5-triazines have shown significant cytotoxicity against breast cancer cell lines.

Conclusion

Monochloro-methylsulfanyl-1,3,5-triazines represent a class of highly versatile and strategically important synthetic intermediates. The ability to perform sequential, controlled nucleophilic aromatic substitutions, coupled with the option to modulate the electronic properties of the ring through oxidation of the methylsulfanyl group, provides a powerful toolkit for the synthesis of complex and functionally diverse molecules. This guide has outlined the fundamental principles of their synthesis and reactivity, providing a solid foundation for researchers to explore the full potential of these valuable scaffolds in their respective fields.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). BenchChem.
  • Moreland, D. E., Gentner, W. A., Hilton, J. L., & Hill, K. L. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology, 34(4), 432–435.
  • Serafin, K., et al. (2016). Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line. Anticancer Agents in Medicinal Chemistry, 16(11), 1435-1444.
  • Barakat, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 515.
  • BenchChem. (2025). The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. BenchChem.
  • Guidechem. (2024, January 8). How can 2-chloro-4,6-dimethoxy-1,3,5-triazine be synthesized?. Guidechem.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons.
  • de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
  • Journal of Advanced Scientific Research. (2025, September 30).
  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Chem-ag.com. (2019, November 12).
  • Elguero, J., et al. (2003). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Organic & Biomolecular Chemistry, 1(24), 4451-4457.
  • Sigma-Aldrich. 2,4-dichloro-6-methylsulfanyl-1,3,5-triazine.
  • ResearchGate. (2025, August 10). Synthesis of Arylamino-1,3,5-triazines Functionalized with Alkylatin 2-chloroethylamine Fragments and Studies of their Cytotoxicity on the Breast Cancer MCF-7 Cell Line.
  • Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Research, 33(2), 565-575.
  • Pape, B. E., & Zabik, M. J. (1970). Photochemistry of bioactive compounds. Photochemistry of selected 2-chloro- and 2-methylthio-4,6-di(alkylamino)-S-triazine herbicides. Journal of Agricultural and Food Chemistry, 18(1), 48-55.
  • Ohsawa, A., et al. (1982). Oxidation of 2,5-dihydro-1,2,3-triazines. Chemical and Pharmaceutical Bulletin, 30(11), 3947-3952.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.

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Thermal Profiling and Phase Transition Dynamics of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In advanced organic synthesis and pharmaceutical development, 1,3,5-triazine derivatives serve as critical electrophilic scaffolds. 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine (Molecular Formula: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


, Monoisotopic Mass: 160.98 Da) is a highly reactive, asymmetric intermediate. Understanding its thermal stability and melting point is paramount for safe scale-up, storage, and downstream functionalization. This guide synthesizes structural causality with field-proven analytical protocols to establish a comprehensive thermal profile for this compound.

Molecular Architecture & Thermal Causality

The thermal behavior of a molecule is inextricably linked to its structural symmetry and bond dissociation energies. For 2-chloro-4-(methylsulfanyl)-1,3,5-triazine, three distinct structural features dictate its phase transition and degradation dynamics:

  • Aromatic Triazine Core (

    
    ):  The conjugated 
    
    
    
    -system provides baseline thermal stability. However, unlike highly symmetric derivatives such as cyanuric chloride (
    
    
    symmetry, melting point 145 °C), the asymmetric substitution pattern of this compound disrupts efficient crystal lattice packing.
  • The 2-Chloro Substituent: The C-Cl bond is highly activated toward nucleophilic aromatic substitution (

    
    ). While thermally stable in a vacuum up to ~150 °C, trace moisture at elevated temperatures rapidly induces hydrolysis, releasing HCl. This auto-catalyzes further thermal degradation.
    
  • The 4-Methylsulfanyl (Methylthio) Group: The

    
     moiety donates electron density into the ring via resonance, slightly stabilizing the C-Cl bond compared to cyanuric chloride. However, the C-S bond is the primary weak point for thermal oxidation. If exposed to oxygen during heating, it oxidizes to a sulfoxide or sulfone, drastically altering the melting endotherm before eventual thermal cleavage.
    
  • The Unsubstituted 6-Position: The presence of a simple C-H bond at the 6-position further lowers the molecular symmetry (

    
     point group).
    
Extrapolating the Melting Point

Because the exact melting point of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine is highly dependent on its purity and crystalline state, we must look to its closest structural analogs. The structurally related compound, 2,4-dichloro-6-(methylthio)-1,3,5-triazine , exhibits a verified melting point of 57–59 °C[1]. Removing one heavy, polarizable chlorine atom and replacing it with a hydrogen atom further reduces intermolecular London dispersion forces and symmetry. Consequently, 2-chloro-4-(methylsulfanyl)-1,3,5-triazine is projected to exist as a low-melting solid or a highly viscous liquid at ambient temperatures , with an estimated phase transition range of 30–45 °C .

Standardized Protocols for Thermal Profiling

To empirically validate the thermal properties of this intermediate without risking equipment damage or data artifacts, a self-validating analytical workflow must be employed.

Crucial Laboratory Insight:Always perform Thermogravimetric Analysis (TGA) before Differential Scanning Calorimetry (DSC). If the compound decomposes at or near its melting point, running it in a hermetically sealed DSC pan first could result in a pressure rupture, destroying the DSC sensor.

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

This protocol determines the onset of thermal degradation (


) and ensures the compound is stable enough for subsequent DSC analysis.
  • Reference Standard: Compliant with.

  • Sample Preparation: In a nitrogen-purged glovebox (moisture < 1 ppm), weigh 10–15 mg of the compound into an open platinum crucible. Causality: Platinum is required because aluminum can react with the HCl gas evolved during high-temperature triazine degradation.

  • Atmosphere: High-purity dry Nitrogen (

    
    ) purge at 100 mL/min. Causality: Prevents premature oxidation of the methylsulfanyl group.
    
  • Heating Profile: Ramp at 10 °C/min from 25 °C to 600 °C.

  • Data Interpretation: Look for the 5% weight loss temperature (

    
    ). For mono-chloro-methylthio triazines, initial mass loss typically occurs between 180–200 °C due to C-S bond cleavage and sublimation.
    
Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Once the safe heating window is established via TGA, DSC is used to find the exact melting point (


) and enthalpy of fusion (

).
  • Reference Standard: Compliant with.

  • Sample Preparation: Weigh 2–5 mg into an aluminum DSC pan. Hermetically seal the pan inside the glovebox. Causality: Hermetic sealing prevents the volatilization of the low-melting solid from masking the melting endotherm.

  • Heating Profile: Equilibrate at 0 °C, then ramp at 5 °C/min to 100 °C.

  • Data Interpretation: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Analytical Workflow Visualization

The following diagram illustrates the self-validating system required to safely profile moisture-sensitive triazine derivatives.

ThermalWorkflow Sample 2-Chloro-4-(methylsulfanyl) -1,3,5-triazine Glovebox Inert Prep (Glovebox) Moisture < 1 ppm Sample->Glovebox Prevent Hydrolysis DSC DSC Analysis (Phase Transition) Glovebox->DSC 2-5 mg, Al Pan TGA TGA Analysis (Mass Loss & Degradation) Glovebox->TGA 10-15 mg, Pt Pan ARC Accelerated Rate Calorimetry (Runaway Risk) Glovebox->ARC Process Safety Data Comprehensive Thermal Profile DSC->Data TGA->DSC Validate Safe Temp TGA->Data ARC->Data

Figure 1: Analytical workflow for the thermal profiling of moisture-sensitive triazine derivatives.

Comparative Thermal Data

To contextualize the thermal stability of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine, it must be benchmarked against known structural analogs. The table below summarizes the effect of symmetry and substitution on phase transitions.

Table 1: Comparative Thermal Properties of Halogenated Triazine Derivatives

CompoundMolecular SymmetryMelting Point (°C)Decomposition Onset (

, °C)
Primary Degradation Pathway
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)High (

)
145 - 147> 220Sublimation / C-Cl cleavage
2,4-Dichloro-6-(methylthio)-1,3,5-triazineMedium (

)
57 - 59[1]> 200C-S cleavage / HCl evolution
2-Chloro-4-(methylsulfanyl)-1,3,5-triazine Low (

)
30 - 45 (Est.) > 180 Hydrolysis / C-S cleavage

Process Safety and Handling Guidelines

Due to its low melting point and high electrophilicity, 2-chloro-4-(methylsulfanyl)-1,3,5-triazine requires strict handling protocols to maintain its thermal integrity:

  • Storage: Must be stored under an Argon blanket at ≤ 4 °C. At room temperature, the compound may undergo slow, moisture-induced hydrolysis, leading to the buildup of HCl gas which can pressurize sealed containers.

  • Thermal Runaway Risk: When scaling up reactions involving this intermediate (e.g., amination to form herbicides or API precursors), Accelerated Rate Calorimetry (ARC) should be performed. The exothermic cleavage of the C-Cl bond in the presence of strong nucleophiles can trigger localized thermal runaways if heat dissipation is poorly managed.

References

  • PubChemLite / Uni.lu. "C4H4ClN3S - Explore." Cheminformatics Database. Available at: [Link]

  • ASTM International. "ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry." ASTM Compass. Available at:[Link]

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM Compass. Available at:[Link]

Sources

Electronic Tuning of the Triazine Core: A Guide to Substituent Effects and Synthetic Control

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of triazine substituent effects, tailored for advanced research applications.

Executive Summary

The triazine ring—specifically the 1,3,5-isomer (


-triazine)—stands as a pillar of heterocyclic chemistry due to its profound electron deficiency and versatile reactivity profile.[1][2] Acting as a "super-pyridine," the replacement of three carbon atoms with nitrogen in the benzene ring lowers the LUMO energy significantly, making the core highly susceptible to nucleophilic attack and capable of unique electron-transport properties. This guide dissects the electronic influence of substituents on the triazine scaffold, providing a roadmap for rationally tuning redox potentials, varying reaction kinetics, and optimizing properties for drug discovery (e.g., PI3K inhibitors) and optoelectronics (e.g., OLED hosts).

The Electron-Deficient Scaffold: Theoretical Grounding

1,3,5-Triazine vs. 1,2,4-Triazine

While both isomers are electron-deficient, their electronic signatures differ fundamentally, dictating their application scope:

  • 1,3,5-Triazine (

    
    -triazine):  Perfectly symmetric (
    
    
    
    ). The equivalent inductive effect of three nitrogen atoms creates a deep LUMO, making it an exceptional electron acceptor. It is the primary scaffold for
    
    
    chemistry.
  • 1,2,4-Triazine (

    
    -triazine):  Asymmetric (
    
    
    
    ). The "imine-like" character at the N1-C6 bond makes it highly reactive in Inverse Electron Demand Diels-Alder (IEDDA) reactions, serving as a diene that reacts with strained alkenes/alkynes (bioorthogonal chemistry).
The Nitrogen Impact

The presence of electronegative nitrogen atoms stabilizes the


-system but lowers the energy of the frontier orbitals.
  • HOMO Modulation: Substituents with lone pairs (amines, alkoxides) act as donors, raising the HOMO level significantly via

    
     conjugation.
    
  • LUMO Modulation: The triazine core dominates the LUMO. Electron-withdrawing groups (EWGs) further lower the LUMO, while donors raise it, though often to a lesser extent than the HOMO, resulting in a narrowed HOMO-LUMO gap (

    
    ).
    

Substituent Modulation of Electronic Character

The selection of substituents allows for precise "dialing" of the triazine's electronic properties. This is quantified by Hammett substituent constants (


) and observed in frontier orbital shifts.
Electronic Parameter Table

The following table summarizes the impact of common substituents on the 1,3,5-triazine core.

Substituent GroupElectronic EffectHammett

(Approx)
Impact on Triazine Reactivity (

)
Application Context
-Cl (Chlorine)

-Inductive Withdrawal (-I)
+0.23Activates: Increases electrophilicity of remaining carbons.Starting material (Cyanuric Chloride).[3][4][5]
-CCl

Strong Withdrawal (-I)+0.46Hyper-Activates: Makes ring highly susceptible to hydrolysis.Specialized reagents.
-Ph (Phenyl)Weak Resonance Donor (+R)-0.01Neutral/Stabilizing: Expands conjugation; high Triplet Energy (

).
OLED Host Materials (e.g., T2T).[6]
-OMe (Methoxy)Resonance Donor (+R)-0.27Deactivates: Increases electron density, slows subsequent

.
Solubility/Stability tuning.
-NR

(Amino)
Strong Resonance Donor (+R)-0.83Strong Deactivator: Raises HOMO; drastically reduces electrophilicity.Drug scaffolds (e.g., Altretamine).[7][8]
Frontier Orbital Engineering (HOMO/LUMO)

In optoelectronics, the Donor-Acceptor (D-A) architecture is critical.

  • Mechanism: Attaching a strong donor (e.g., carbazole, diphenylamine) to the acceptor triazine core separates the frontier orbitals. The HOMO localizes on the donor, and the LUMO localizes on the triazine.

  • Result: This spatial separation reduces the singlet-triplet energy splitting (

    
    ), facilitating Thermally Activated Delayed Fluorescence (TADF).
    
Visualization: Electronic Decision Tree

The following diagram illustrates the logical flow for selecting substituents based on the desired electronic outcome.

ElectronicTuning Goal Design Goal Reactivity Increase S_NAr Reactivity Goal->Reactivity Stability Increase Stability (Drug/Material) Goal->Stability BandGap Tune Band Gap (OLED/PV) Goal->BandGap EWG Add EWG (-Cl, -CN, -CF3) Reactivity->EWG EDG Add EDG (-NH2, -OR) Stability->EDG Conjugation Extend Conjugation (-Ph, -Biphenyl) BandGap->Conjugation DA_System D-A Architecture (Carbazole-Triazine) BandGap->DA_System LUMO_Drop Lowers LUMO Increases Electrophilicity EWG->LUMO_Drop Deactivation Raises HOMO Passivates Core EDG->Deactivation

Caption: Decision matrix for substituent selection. Red paths indicate reactivity enhancement; green indicates stabilization; blue indicates optoelectronic tuning.

Reactivity & Synthesis: The Paradigm

The synthesis of substituted 1,3,5-triazines typically proceeds via the stepwise nucleophilic aromatic substitution (


) of Cyanuric Chloride (TCT) . This process is governed by a strict "Temperature-Reactivity" relationship. As each chlorine is replaced by an electron-donating nucleophile (like an amine or alkoxide), the triazine ring becomes more electron-rich and less reactive, requiring higher temperatures for the next substitution.[4]
Protocol: Temperature-Controlled Stepwise Substitution

Objective: Synthesize a tris-substituted triazine with three distinct nucleophiles (


).

Materials:

  • Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Nucleophiles: Amines (

    
    ), Alcohols (
    
    
    
    ), or Thiols (
    
    
    ).
  • Base:

    
     or DIPEA (Diisopropylethylamine).
    
  • Solvent: Acetone (for

    
    C steps) or THF/Dioxane (for reflux).
    

Step-by-Step Methodology:

  • First Substitution (The Kinetic Control):

    • Condition:

      
      C to 
      
      
      
      C. Ice bath is mandatory.
    • Procedure: Dissolve Cyanuric Chloride in acetone. Add 1.0 equivalent of

      
       dropwise. Add 1.0 equivalent of base slowly to neutralize HCl.
      
    • Causality: At

      
      C, the high electrophilicity of TCT allows reaction, but the low thermal energy prevents the less reactive mono-substituted product from reacting further.
      
    • Validation: TLC (Hexane/EtOAc) should show disappearance of TCT and appearance of a single new spot.

  • Second Substitution (Thermal Activation):

    • Condition: Room Temperature (

      
      C) to 
      
      
      
      C.
    • Procedure: Add 1.0 equivalent of

      
       to the reaction mixture. Allow to warm to RT. Stir for 4–12 hours.
      
    • Causality: The first substituent (e.g., -NHR) has donated electron density, raising the LUMO. The ring is now deactivated. Thermal energy (RT) is required to overcome the higher activation barrier for the second attack.

  • Third Substitution (Forcing Conditions):

    • Condition: Reflux (

      
      C).
      
    • Procedure: Add excess

      
       (1.2–1.5 eq). Switch solvent to THF or Dioxane if higher boiling point is needed. Reflux overnight.
      
    • Causality: The di-substituted ring is highly deactivated. High thermal energy is non-negotiable to force the final chloride displacement.

Visualization: The Temperature-Dependent Pathway

TCT_Substitution TCT Cyanuric Chloride (Trichloro-s-triazine) Mono Mono-Substituted (Dichloro-amino-s-triazine) TCT->Mono Step 1: 0°C 1 eq Nucleophile Kinetic Control Validation Self-Validating Checkpoint: If Di-sub appears at 0°C -> Cool further or slow addition. TCT->Validation Di Di-Substituted (Chloro-diamino-s-triazine) Mono->Di Step 2: RT (25°C) 1 eq Nucleophile Thermal Activation Tri Tri-Substituted (Triamino-s-triazine) Di->Tri Step 3: Reflux (>60°C) Excess Nucleophile Forcing Conditions

Caption: Stepwise displacement of chlorides on cyanuric chloride. Temperature acts as the "gatekeeper" for selectivity.[4]

Spectroscopic Signatures & Characterization

Validating the electronic state of the triazine ring is crucial for confirming synthesis and predicting performance.

  • NMR Spectroscopy (

    
    H / 
    
    
    
    C):
    • Due to the symmetry of 1,3,5-triazine, unsubstituted carbons appear as a distinct singlet (approx.

      
       8.6–9.2 ppm in 
      
      
      
      H NMR).
    • Trend: Electron-donating groups (EDGs) shield the ring carbons, shifting

      
      C signals upfield.
      
  • UV-Vis Absorption:

    • Triazines typically show

      
       transitions in the UV region.
      
    • Red Shift: Increasing conjugation or adding strong donors (amino groups) causes a bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to intramolecular charge transfer (ICT).

Case Studies: From Drugs to Diodes

Drug Discovery: PI3K/mTOR Inhibitors

In the development of kinase inhibitors (e.g., Gedatolisib), the triazine ring serves as a hinge binder.

  • Electronic Strategy: A morpholine group is often introduced.

    • Role: It acts as a moderate electron donor to modulate the basicity of the triazine nitrogens (crucial for H-bonding with the kinase hinge region) and improves solubility.

    • Synthesis: Morpholine is usually added in the second step (RT) to ensure regioselectivity against more reactive anilines.

Materials Science: OLED Host Materials

Triazine derivatives like T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) are industry-standard Electron Transport Layers (ETL).

  • Electronic Strategy:

    • Meta-Linkage: The biphenyls are attached at the meta position.[6] This breaks effective conjugation between the triazine and the outer rings.

    • Outcome: This preserves the high Triplet Energy (

      
       eV) of the core, preventing reverse energy transfer from the dopant, while maintaining high electron mobility due to the electron-deficient triazine core.
      

References

  • Blot, V. et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). Synthesis of Substituted Triazines from Cyanuric Chloride: Protocols and Troubleshooting. BenchChem. Link

  • Gao, Z. et al. (2025).[9] Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives. Journal of Molecular Modeling. Link

  • Chen, H. et al. (2011). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry. Link

  • Hansch, C. et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Kumawat, J. et al. (2024).[8][10] 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Nomenclature: Differentiating Methylthio and Methylsulfanyl in Triazine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of chemical sciences, particularly within drug development and materials science, nomenclature is not a trivial matter of semantics but the very foundation of clear, reproducible, and legally sound research. The triazine scaffold, a cornerstone of many therapeutic agents and functional materials, is often functionalized with sulfur-containing moieties. A common point of confusion arises from the use of two terms—"methylthio" and "methylsulfanyl"—to describe the same -SCH₃ substituent. This in-depth guide provides a definitive clarification on the distinction between these terms, grounded in the authoritative standards of the International Union of Pure and Applied Chemistry (IUPAC). We will explore the etymological basis for each term, present the current IUPAC recommendations, and provide practical, field-proven insights for applying the correct nomenclature in publications, patents, and database searches. Furthermore, this guide includes a detailed experimental protocol for the synthesis and characterization of a bis(methylsulfanyl)triazine derivative, bridging the gap between nomenclatural theory and laboratory practice.

Introduction: The Imperative of Precision in Scientific Communication

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antibacterial to anticancer therapies.[1] The electronic properties of the triazine ring—specifically its electron-deficient nature—make it susceptible to nucleophilic substitution, a feature heavily exploited by chemists to introduce a variety of functional groups and modulate biological activity.

Among these functional groups, the -SCH₃ moiety is frequently employed to influence a molecule's pharmacokinetic and pharmacodynamic profile. However, a review of scientific literature, chemical databases, and supplier catalogs reveals an inconsistency in the naming of this group, with "methylthio" and "methylsulfanyl" used almost interchangeably. This ambiguity can lead to confusion, hinder effective literature and patent searches, and create potential issues in regulatory submissions. This guide aims to resolve this ambiguity by providing a clear, evidence-based explanation of the correct and preferred nomenclature.

Deconstructing the Terms: Etymology and Chemical Logic

The difference between "methylthio" and "methylsulfanyl" is rooted in the evolution of systematic chemical naming conventions.

  • "Thio" : This is a general-purpose prefix in chemistry used to denote the replacement of an oxygen atom with a sulfur atom.[2] For example, an ether (R-O-R') becomes a thioether (R-S-R') when oxygen is replaced by sulfur.[3] The term "methylthio" is therefore a functional class name, describing a methyl group attached to a sulfur atom. While intuitive, it is considered less systematic for naming substituents under modern guidelines.

  • "-sulfanyl" : This term is derived from "sulfane," the IUPAC name for hydrogen sulfide (H₂S). In substitutive nomenclature, when an -SH group is not the principal functional group, it is denoted by the prefix "sulfanyl-".[2][3] Consequently, for an -SCH₃ group, the name is constructed by indicating the methyl group as a substituent on the "sulfanyl" parent. This results in the systematic and preferred term (methylsulfanyl)- . This is directly analogous to the naming of the -OCH₃ group as "methoxy," derived from methane and oxygen.

The Authoritative Standard: IUPAC Preferred Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides the definitive guidelines for chemical nomenclature. In its 2013 recommendations, known as the "Blue Book," IUPAC established the concept of a "Preferred IUPAC Name" (PIN) to create a single, unambiguous name for any given compound.[4]

According to these recommendations, for the -SCH₃ substituent, "methylsulfanyl" is the Preferred IUPAC Name .[5][6] The name "methylthio" is still recognized and permitted in general nomenclature, which explains its continued presence in the literature. However, for formal publications, patents, and chemical registration, the use of the PIN is strongly encouraged.

For example, the compound dimethyl sulfide (CH₃-S-CH₃) has the PIN "(methylsulfanyl)methane," while "(methylthio)methane" is an acceptable alternative.[5][7] This principle extends directly to substituted triazines.

Data Presentation: Nomenclature of Substituted Triazines
Chemical StructurePreferred IUPAC Name (PIN)General Nomenclature (Acceptable)

2-(Methylsulfanyl)-1,3,5-triazine[8][9]2-(Methylthio)-1,3,5-triazine

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine[10]2-Amino-4,6-bis(methylthio)-s-triazine

3-(Methylsulfanyl)-5-phenyl-1,2,4-triazine[11][12][13]3-(Methylthio)-5-phenyl-1,2,4-triazine

Practical Guidance for the Research Scientist

While IUPAC provides a clear directive, navigating the existing body of scientific work requires a practical approach.

  • For Your Own Work: When publishing new research, preparing patents, or creating internal documents, consistently use the Preferred IUPAC Name, "methylsulfanyl," to ensure clarity and align with modern standards.

  • Literature and Database Searching: When conducting searches in databases like PubChem, SciFinder, or Reaxys, it is crucial to search for both terms. Most modern databases list "methylthio" as a synonym for "methylsulfanyl," but older entries or less rigorously curated databases may only use the older term.[8][9][10][14]

  • Interpreting Historical Data: When reading older papers or patents, recognize that "methylthio" refers to the exact same -SCH₃ functional group.

Experimental Protocol: Synthesis and Characterization of a (Methylsulfanyl)triazine

To ground this nomenclatural discussion in a practical laboratory context, we present a detailed, self-validating protocol for the synthesis of a common triazine intermediate.

Objective: To synthesize 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine from 2-amino-4,6-dichloro-1,3,5-triazine.
Causality Behind Experimental Choices:

The starting material, 2-amino-4,6-dichloro-1,3,5-triazine, is highly electron-deficient, making the chlorine atoms excellent leaving groups for nucleophilic aromatic substitution (SNAr). Sodium methanethiolate (NaSMe) serves as a potent sulfur nucleophile. The reaction is typically run in a polar aprotic solvent like acetone or DMF to dissolve the reagents and facilitate the SNAr mechanism. A slight excess of the nucleophile is used to ensure complete conversion of both chloro groups. The reaction is monitored by TLC until the starting material is consumed, which is a critical self-validating step to ensure the reaction has gone to completion before workup.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4,6-dichloro-1,3,5-triazine (5.0 g, 30.3 mmol) in acetone (100 mL).

  • Nucleophilic Addition: To this stirring suspension, add a solution of sodium methanethiolate (NaSMe) (4.67 g, 66.7 mmol, 2.2 equivalents) in water (20 mL) dropwise over 15 minutes. The temperature should be maintained at 0-5 °C using an ice bath.

    • Expertise Note: The dropwise addition at low temperature controls the exothermicity of the reaction and minimizes potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is complete when the spot corresponding to the starting material (2-amino-4,6-dichloro-1,3,5-triazine) is no longer visible.

  • Product Isolation: Once the reaction is complete, pour the mixture into 300 mL of ice-cold water. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted sodium methanethiolate and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield the final product, 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine, as a white powder.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Isolation & Purification A 2-Amino-4,6-dichloro- 1,3,5-triazine in Acetone B Add NaSMe (aq) @ 0-5 °C A->B C Stir at RT 4-6 hours B->C D Precipitate in H₂O C->D E Filter & Wash D->E F Dry E->F G Final Product: 4,6-Bis(methylsulfanyl)- 1,3,5-triazin-2-amine F->G

Caption: Workflow for the synthesis of 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine.

Expected Characterization Data:
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.15 (s, 2H, -NH₂), 2.45 (s, 6H, 2 x -SCH₃). The singlet at 2.45 ppm integrating to 6 protons is the key diagnostic signal for the two equivalent methylsulfanyl groups.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 171.5 (C-S), 166.0 (C-NH₂), 14.0 (-SCH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₈N₄S₂ [M+H]⁺: 189.03; found: 189.1. This confirms the molecular weight of the target compound.

Conclusion and Best Practices

The terms "methylthio" and "methylsulfanyl" describe the same -SCH₃ chemical moiety, but they are not nomenclaturally equivalent. "Methylsulfanyl" is the Preferred IUPAC Name (PIN) and should be adopted for all formal scientific communication to ensure precision, clarity, and adherence to international standards. While "methylthio" remains prevalent in older literature and is accepted in general use, a forward-looking approach necessitates the adoption of the PIN.

For the research scientist, the key is to be bilingual: use "methylsulfanyl" in your own work for clarity and precision, but be able to recognize "methylthio" when navigating the vast landscape of existing chemical knowledge.

References

  • Chemical Synthesis Database. (2025, May 20). 2-(methylsulfanyl)-1,3,5-triazine. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (Chapter P-6, Section P-63.2). Retrieved from [Link]

  • IUPAC. (2004). Provisional Recommendations: Preferred IUPAC Names. (Chapter 6, Sections 60-64). Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Mojzych, M. (2005). Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][5][8][10]Triazine from Pivotal Intermediate. Molbank, 2005(4), M423. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Methylthio)methanethiol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylthio)-1,3,5-triazine. PubChem Compound Database. Retrieved from [Link]

  • Hamri, S., Hafid, A., Khouili, M., El Ammari, L., & Ketatni, E. M. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o720. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Dimethyl sulfide. Wikipedia. Retrieved from [Link]

  • Kaur, R., Sharma, S., & Sharma, D. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 13(45), 31697-31720. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Organosulfur chemistry. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Retrieved from [Link]

  • NIST. (n.d.). Methane, (methylsulfinyl)(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharos. (n.d.). Cyclohexane, (methylthio)-. Retrieved from [Link]

  • ChemInfoGraphic. (2020, November 15). Nomenclature of Organic Compounds containing Sulfur: S(II), S(IV), S(VI). Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sulfur. Wikipedia. Retrieved from [Link]

  • Clutch Prep. (2015, March 23). Thiol and Sulfide Nomenclature [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (Introduction). Retrieved from [Link]

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Navigating the Chemical and Biological Hazards of Chlorotriazines: A Comprehensive Guide to SDS Interpretation, Toxicity Mechanisms, and Laboratory Handling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chlorotriazines in both agricultural formulations and drug discovery pipelines. The s-triazine core is an invaluable scaffold—used extensively as an electrophilic hub in combinatorial chemistry, peptide coupling, and the synthesis of enzyme inhibitors ()[1]. However, the presence of labile carbon-chlorine bonds imparts significant chemical reactivity and complex biological toxicity.

This whitepaper deconstructs the Safety Data Sheet (SDS) for chlorotriazines. By bridging the gap between regulatory hazard statements and underlying physicochemical causality, this guide ensures that your laboratory protocols are not only compliant but engineered as self-validating, intrinsically safe systems.

Mechanistic Basis of Chlorotriazine Toxicity

To handle chlorotriazines safely, one must first understand why they are hazardous. The toxicity profile is bifurcated into acute chemical reactivity and chronic biological disruption.

Acute Reactivity (The Cyanuric Chloride Paradigm)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly electrophilic precursor. Its primary acute hazard stems from extreme moisture sensitivity. Upon contact with water—including ambient humidity or mucosal membranes—it undergoes rapid exothermic hydrolysis, liberating highly corrosive hydrogen chloride (HCl) gas ()[2]. This mechanistic reality is the direct cause of its GHS classification as Category 1B for severe skin corrosion and Category 2 for fatal inhalation hazard.

Chronic Biological Disruption (The Atrazine Paradigm)

For highly substituted chlorotriazines like atrazine, acute chemical reactivity is dampened, but chronic exposure reveals a distinct toxicodynamic profile. In mammalian models, long-term exposure to chlorotriazines disrupts the neuroendocrine system. Specifically, these compounds inhibit the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus ()[3]. This attenuation blunts the luteinizing hormone (LH) surge, leading to a state of prolonged estrus and, subsequently, the formation of mammary gland tumors in specific laboratory rat strains ()[4].

G A Chlorotriazine Exposure (e.g., Atrazine) B Hypothalamus (Inhibition of GnRH Release) A->B Neuroendocrine Disruption C Pituitary Gland (Attenuated LH Surge) B->C Decreased Stimulation D Hormonal Imbalance (Prolonged Estrus) C->D Endocrine Shift E Mammary Tumorigenesis (Rat Model) D->E Chronic Exposure

Caption: Pathway of chlorotriazine-induced neuroendocrine disruption and tumorigenesis in mammalian models.

Deconstructing the Safety Data Sheet (SDS): A Quantitative Comparison

Understanding the SDS requires looking beyond the pictograms to the molecular behavior. The table below contrasts the highly reactive precursor (Cyanuric Chloride) with a substituted derivative (Atrazine), highlighting how the sequential substitution of chlorine atoms modulates the hazard profile.

Table 1: Comparative Hazard and Physicochemical Data for Key Chlorotriazines

Property / Hazard ParameterCyanuric Chloride (Precursor)Atrazine (Substituted Derivative)
CAS Number 108-77-01912-24-9
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)
Inhalation Hazard Category 2 (Fatal if inhaled)Category 4 (Harmful if inhaled)
Skin/Eye Hazard Category 1B (Severe skin burns/eye damage)Category 2/2B (Skin/Eye irritation)
Specific Target Organ Toxicity Category 3 (Respiratory tract irritation)Category 2 (Damage to organs through prolonged exposure)
Environmental Hazard Very toxic to aquatic lifeVery toxic to aquatic life with long lasting effects
Chemical Reactivity Violently reacts with water/moisture to yield HClStable in aqueous environments

Self-Validating Laboratory Handling Protocol

When utilizing chlorotriazines for nucleophilic aromatic substitution (SNAr) in drug development, the protocol must be designed as a self-validating system—meaning each step inherently verifies the success and safety of the previous one. The following protocol details the safe reaction of cyanuric chloride with an amine ()[1].

Causality-Driven Methodology:
  • Anhydrous Preparation (Hazard Mitigation): Because cyanuric chloride reacts with moisture to form HCl, all glassware must be flame-dried. The solvent (e.g., THF or DCM) must be strictly anhydrous.

    • Validation: The absence of fuming or bubbling upon dissolving the cyanuric chloride confirms a moisture-free environment.

  • Temperature Control (Regioselectivity & Runaway Prevention): The first amine substitution is highly exothermic and must be conducted at exactly 0°C.

    • Causality: Maintaining 0°C not only prevents thermal runaway but also ensures mono-substitution, as the remaining chlorine atoms become significantly less electrophilic after the first substitution.

  • Base Addition (Acid Scavenging): Add the amine nucleophile followed by the dropwise addition of N,N-diisopropylethylamine (DIEA).

    • Causality: The substitution generates HCl as a byproduct. DIEA acts as an acid scavenger, preventing the protonation of the incoming amine nucleophile and mitigating the risk of lab personnel exposure to HCl gas.

  • Quenching and Waste Segregation: Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Validation: Mild effervescence indicates the successful neutralization of residual acid. Aqueous and organic waste must be strictly segregated, as unreacted chlorotriazines in the organic phase require specialized high-temperature incineration.

Workflow Step1 Step 1: Anhydrous Setup Flame-dried glassware Inert gas (N2/Ar) Step2 Step 2: Reagent Dissolution Dissolve Cyanuric Chloride in anhydrous DCM at 0°C Step1->Step2 Step3 Step 3: Nucleophile & Base Dropwise addition of Amine + DIEA Step2->Step3 Step4 Step 4: Controlled Quench Neutralize with aq. NaHCO3 Monitor effervescence Step3->Step4 Step5 Step 5: Waste Segregation Separate halogenated organics from aqueous salts Step4->Step5

Caption: Step-by-step self-validating workflow for the safe nucleophilic substitution of cyanuric chloride.

Emergency Response and Spill Containment

Emergency protocols must be dictated by the specific chemical properties of the chlorotriazine .

  • For Cyanuric Chloride Spills: DO NOT USE WATER. Applying water will trigger a violent exothermic reaction and massive HCl gas release (). Instead, smother the spill with dry sand, kitty litter, or a specialized dry acid absorbent ()[5]. Sweep up the material using non-sparking tools and place it in a sealed, corrosion-resistant container for hazardous waste disposal. Personnel must wear a full-face respirator with acid gas/HEPA cartridges before approaching the spill.

  • For Atrazine Spills: While water reactivity is not a concern, environmental toxicity is paramount. Prevent the spill from entering drains or waterways. Use standard absorbent materials and dispose of them as environmentally hazardous solid waste ()[6].

References

  • Title: Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays | Source: Frontiers in Toxicology | URL: [Link]

  • Title: Chloro-s-triazines: Toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations | Source: Current Drug Metabolism (via NCBI PMC) | URL: [Link]

  • Title: Safety Data Sheet: Cyanuric chloride | Source: Sdfine | URL: [Link]

  • Title: Safety Data Sheet: Atrazine 90DF Herbicide | Source: Greenbook | URL: [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on Chlorotriazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a foundational building block in modern chemistry, with its derivatives finding extensive applications as pharmaceuticals, agrochemicals, reactive dyes, and advanced materials such as dendrimers.[1][2][3] The remarkable utility of this heterocycle is primarily due to the predictable and highly controllable reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on cyanuric chloride can be sequentially replaced by a wide variety of nucleophiles through a temperature-controlled Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] This high degree of chemoselectivity allows for the precise and rational design of mono-, di-, and trisubstituted triazines with diverse functionalities. This guide provides an in-depth exploration of the SNAr mechanism on chlorotriazines, details the critical experimental parameters that govern selectivity, and presents field-proven protocols for the synthesis of tailored triazine derivatives.

The Core Mechanism: SNAr on an Electron-Deficient Ring

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three highly electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms highly electrophilic and thus exceptionally susceptible to attack by nucleophiles.[6] The substitution of chlorine atoms proceeds via a classic two-step addition-elimination SNAr mechanism.[6][7]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[6][8]

  • Chloride Elimination: The aromaticity of the triazine ring is restored through the rapid expulsion of a chloride ion (Cl⁻), which is an excellent leaving group.

The stepwise nature of this reaction is possible because each substitution of a chlorine atom with an electron-donating nucleophile (like an amine or alkoxide) reduces the electrophilicity of the remaining carbon atoms, making subsequent substitutions progressively more difficult and requiring more forcing conditions.[5][8]

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) start_mol Dichloro-s-triazine intermediate C N C N C N Cl Nu Cl nucleophile Nu: nucleophile->intermediate:c4 Nucleophilic Attack end_mol Monochloro-s-triazine R¹, Nu intermediate->end_mol:f0 Elimination leaving_group Cl⁻

Caption: The general SNAr mechanism on a substituted chlorotriazine.

Critical Parameters for Selective Substitution

The sequential substitution on the triazine ring can be meticulously controlled by tuning several key reaction parameters.

Temperature: The Primary Lever of Control

Temperature is the most critical factor for achieving selective substitution on cyanuric chloride. The reactivity of the three chlorine atoms is highly dependent on the reaction temperature, a principle that forms the basis for the stepwise synthesis of asymmetrically substituted triazines.[4][9][10]

  • First Substitution (0–5 °C): The first chlorine atom is highly reactive and can be selectively replaced by most nucleophiles at low temperatures, typically between 0 and 5 °C.[5][10] Maintaining this temperature is crucial to prevent undesired double substitution.[11]

  • Second Substitution (Room Temperature to ~60 °C): After the first substitution, the ring is deactivated. The second chlorine requires more energy to be replaced, with reactions commonly running between room temperature and 60 °C.[10][12]

  • Third Substitution (80–120 °C or higher): The final chlorine atom is the least reactive and often requires elevated temperatures, typically above 80 °C, and sometimes the use of a higher-boiling solvent to drive the reaction to completion.[5]

Nucleophile Reactivity and Steric Hindrance

The inherent reactivity of the nucleophile plays a significant role. Generally, more nucleophilic species react faster and under milder conditions.[13]

  • Amines: Primary and secondary amines are highly effective nucleophiles for this reaction. Their reactivity is influenced by basicity and steric bulk. Less hindered amines react more readily.[13][14]

  • Alcohols and Phenols: Alkoxides and phenoxides (generated in situ with a base) are also common nucleophiles. Phenols are generally less reactive than aliphatic alcohols.

  • Thiols: Thiolates are excellent nucleophiles and react readily with chlorotriazines, often at lower temperatures than their alcohol counterparts.

  • Order of Addition: When synthesizing a heterogeneously substituted triazine, the order of nucleophile addition is critical. It is often strategic to introduce the least reactive nucleophile first, followed by progressively more reactive ones, although temperature control remains the primary method for ensuring selectivity.[11]

Solvent Selection

The choice of solvent is important for ensuring the solubility of reactants and for stabilizing intermediates. Polar aprotic solvents are generally preferred as they can solvate the reactants without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.[15][16][17]

  • Common Solvents: Acetone, tetrahydrofuran (THF), acetonitrile (ACN), and 1,4-dioxane are frequently used.[10][18] Acetone is particularly common for the first substitution due to its low freezing point and ability to dissolve cyanuric chloride.

  • Two-Phase Systems: Reactions can also be performed in a two-phase system (e.g., toluene/water or DCM/water) with a base, which can be effective for managing the HCl byproduct.[19]

Role of a Base

Each substitution reaction liberates one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to prevent the protonation of amine nucleophiles (rendering them non-nucleophilic) and to drive the reaction equilibrium towards the products.

  • Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃) are commonly used, especially when the nucleophile is an alcohol or a salt of an amine.[10][11]

  • Organic Bases: Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) are often used when working with free amine nucleophiles in organic solvents.[20][21]

Data Summary: Typical Reaction Conditions

The following table summarizes typical conditions for the sequential substitution of cyanuric chloride. Note that these are starting points and may require optimization based on the specific nucleophiles used.

Substitution StepNucleophile ClassTypical TemperatureCommon SolventsCommon Base / HCl Scavenger
1st Chlorine Amines, Alcohols, Thiols0–5 °CAcetone, THF, DioxaneNaHCO₃, K₂CO₃, DIEA
2nd Chlorine Amines, Alcohols, Thiols25–60 °CTHF, Acetonitrile, TolueneK₂CO₃, DIEA, NaOH (aq)
3rd Chlorine Amines, Alcohols, Thiols80–120+ °CDioxane, Toluene, DMFK₂CO₃, DIEA, NaH (for alcohols)

Experimental Protocols

The following protocols provide a step-by-step methodology for the controlled, sequential synthesis of a trisubstituted triazine.

Caption: General workflow for sequential SNAr on cyanuric chloride.

Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine

Objective: To selectively substitute one chlorine atom on cyanuric chloride with an amine nucleophile.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Amine nucleophile (e.g., 2,5-dimethylaniline) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq) or DIEA (1.1 eq)

  • Acetone

  • Crushed ice and water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (0.01 mol) in acetone (20 mL).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • In a separate beaker, prepare a solution or suspension of the amine nucleophile (0.01 mol) and the base in acetone.

  • Add the nucleophile/base mixture dropwise to the stirring cyanuric chloride solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Vigorously stir the reaction mixture at 0–5 °C for 3 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride spot has been completely consumed.

  • Once complete, pour the reaction mixture over a large volume of crushed ice with stirring.

  • The solid product will precipitate. Isolate the crude product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove salts and then dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Disubstituted Monochlorotriazine

Objective: To substitute the second chlorine atom with a different nucleophile (e.g., an alcohol).

Materials:

  • Monosubstituted dichlorotriazine from Protocol 1 (1.0 eq)

  • Alcohol nucleophile (e.g., 1-naphthol) (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • 1,4-Dioxane or THF

Procedure:

  • Dissolve the dichlorotriazine intermediate (0.01 mol) and the alcohol nucleophile (0.01 mol) in dioxane (30 mL) in a round-bottom flask.

  • Add an aqueous solution of NaOH (1.1 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. The product spot should be less polar than the starting material.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by column chromatography or recrystallization.

Conclusion

The nucleophilic aromatic substitution on chlorotriazines is a robust, versatile, and highly controllable chemical transformation. By carefully manipulating fundamental reaction parameters—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective and sequential substitution to build a vast library of mono-, di-, and trisubstituted triazine derivatives.[6] The predictable nature of this chemistry solidifies the s-triazine core as a privileged scaffold for developing new therapeutics, functional materials, and other advanced chemical entities. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals to effectively utilize this versatile chemical platform.

References

  • Simanek, E. E., et al. (2001). Synthesis of Large Dendrimers with the Dimensions of Small Viruses. Journal of the American Chemical Society. Available at: [Link]

  • Linton, B., & Simanek, E. E. (2009). Dendrimers Based on[1][8][18]-Triazines. Molecules. Available at: [Link]

  • Kuroda, S., et al. (2000). Synthesis of triazine dendrimers. Kobunshi Ronbunshu. Available at: [Link]

  • Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]

  • Herrera, A., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nardo, D., et al. (2021). Cyanuric chloride as the basis for compositionally diverse lipids. RSC Advances. Available at: [Link]

  • Patel, H. R., et al. (2014). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. TROINDIA. Available at: [Link]

  • Simanek, E. E. (2021). Two Decades of Triazine Dendrimers. Molecules. Available at: [Link]

  • U.S. Naval Weapons Center. (1963). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. Available at: [Link]

  • Thieme. (Date not available). Halogen-Substituted 1,3,5-Triazines (Cyanuric Halides). Science of Synthesis. Available at: [Link]

  • Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega. Available at: [Link]

  • Worrell, B. T., et al. (2013). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available at: [Link]

  • La-Venia, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research. Available at: [Link]

  • Gysin, H., & Knüsli, E. (1956). NEW HERBICIDES CHEMISTRY AND HERBICIDALPROPERTIES OF TRIAZINE DERIVATIVES. Proceedings of the British Weed Control Conference. Available at: [Link]

  • Unknown Author. (Date not available). Nucleophilic aromatic substitution reactions of chlorotriazines. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]

  • Yang, W., et al. (2011). Design, Synthesis, and Biological Activities of Arylmethylamine Substituted Chlorotriazine and Methylthiotriazine Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]_

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Quiroga-Varela, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]

  • Díaz, D. J., et al. (2016). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition. Available at: [Link]

  • Ryabukhin, S. V., et al. (2011). bi-1,2,4-triazines via direct S-arylation and its application in the synthesis of 2,2. Sci-Hub. Available at: [Link]

  • Unknown Author. (Date not available). Directed nucleophilic aromatic substitution reaction. ChemRxiv. Available at: [Link]

  • Kumar, R., et al. (2016). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. Wordpress. Available at: [Link]

  • Hrouzek, J., et al. (2017). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Reviews of Environmental Contamination and Toxicology. Available at: [Link]

  • El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Chemistry - The Chemistry of Molecule. (2019). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available at: [Link]

  • Stoker, T. E., et al. (2009). Chlorotriazine Herbicides and Metabolites Activate an ACTH-dependent Release of Corticosterone in Male Wistar Rats. Toxicological Sciences. Available at: [Link]

  • Smith, A. M., et al. (2010). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Brandstätter, K., et al. (2017). Occurrence of Chlorotriazine herbicides and their transformation products in arable soils. Environmental Pollution. Available at: [Link]

  • Common Organic Chemistry. (Date not available). SNAr (Cl) - Aromatic Amines. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wan, H., et al. (2004). SNAr Iodination of 6-chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below -40 Degrees C. Organic Letters. Available at: [Link]

  • Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Available at: [Link]

  • Bauer, S., et al. (2022). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Div. Drug Discovery and Development Today. Available at: [Link]

Sources

Application Note: Chemoselective Amine Coupling with 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 1,3,5-triazine scaffold is a privileged structure extensively utilized in medicinal chemistry, materials science, and agricultural chemical development[1]. Functionalizing this core typically relies on the stepwise nucleophilic aromatic substitution (SNAr) of halogenated precursors[2]. This application note details a highly chemoselective protocol for the amine coupling of 2-chloro-4-(methylsulfanyl)-1,3,5-triazine . By exploiting the differential leaving group abilities of the chloride (-Cl) versus the methylsulfanyl (-SMe) group, researchers can quantitatively install primary or secondary amines at the 2-position under mild conditions, while preserving the thioether linkage for downstream functionalization.

Mechanistic Rationale & Chemoselectivity

The SNAr reaction on the electron-deficient 1,3,5-triazine ring proceeds via a Meisenheimer complex intermediate. The electrophilicity of the carbon centers is dictated by the attached leaving groups, establishing a strict hierarchy of reactivity:

  • Chloride (-Cl) Displacement: Chlorine is highly electronegative, making the C2 position highly electrophilic. Because chloride is an excellent leaving group, substitution by amines readily occurs at 0 °C to room temperature[1].

  • Methylsulfanyl (-SMe) Preservation: The methylsulfanyl group is significantly less electron-withdrawing than chlorine and serves as a poorer leaving group. Displacement of a thioether on a triazine typically requires harsh conditions (e.g., >80 °C) or prior oxidation to a more reactive sulfoxide/sulfone[2].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) or inorganic bases. DIPEA is sterically hindered and non-nucleophilic, preventing competitive substitution, and it effectively scavenges the HCl byproduct to drive the reaction forward[3].

Selectivity Start 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine Path1 C-Cl Bond Attack (Highly Electrophilic) Start->Path1 Path2 C-SMe Bond Attack (Less Electrophilic) Start->Path2 Cond1 0°C to RT Amine + DIPEA Path1->Cond1 Cond2 >80°C or Oxidation Strong Nucleophile Path2->Cond2 Prod1 2-Amino-4-(methylsulfanyl)-1,3,5-triazine (Target Product) Cond1->Prod1 Prod2 2-Chloro-4-amino-1,3,5-triazine (Does Not Form) Cond2->Prod2

Caption: Chemoselectivity logic for SNAr on the 2-chloro-4-(methylsulfanyl)-1,3,5-triazine scaffold.

Experimental Design & Optimization

A self-validating experimental design requires careful control of stoichiometry and temperature to prevent over-reaction. Table 1 summarizes the optimized parameters for this specific transformation.

Table 1: Reaction Condition Optimization Matrix

ParameterRecommended ChoiceCausality / RationaleAlternative
Solvent THF or DCMAprotic, non-nucleophilic, providing excellent solubility for triazines.1,4-Dioxane (if higher temperatures are needed for weak nucleophiles).
Base DIPEA (1.2 - 1.5 eq)Sterically hindered, non-nucleophilic; prevents side reactions[3].K2CO3 (if anhydrous conditions are strictly maintained).
Temperature 0 °C to RTPrevents over-reaction or displacement of the -SMe group.Mild heating (40 °C) only for highly sterically hindered amines.
Stoichiometry Amine (1.05 eq)A slight excess ensures complete conversion of the chlorotriazine.-

Step-by-Step Experimental Protocol

This protocol is designed for a standard 1.0 mmol scale synthesis but can be linearly scaled for larger production batches.

Materials Required:

  • 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine (1.0 mmol, 1.0 eq)

  • Primary or Secondary Amine (1.05 mmol, 1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (5.0 mL)

Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N2 or Argon).

  • Dissolution: Add 2-chloro-4-(methylsulfanyl)-1,3,5-triazine (1.0 mmol) to the flask. Add 3.0 mL of anhydrous THF to fully dissolve the starting material.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Stir for 5 minutes.

  • Amine Addition: In a separate vial, dissolve the amine (1.05 mmol) in 1.0 mL of THF. Add this solution dropwise to the reaction flask over 5 minutes to prevent localized exothermic spikes.

  • Base Addition: Add DIPEA (1.5 mmol) dropwise to the stirring mixture. A white precipitate (DIPEA·HCl salt) may begin to form as the reaction progresses[3].

  • Reaction: Remove the ice bath and allow the reaction to naturally warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in Hexanes) or LC-MS. The starting material should be completely consumed, yielding a single new product spot.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino-4-(methylsulfanyl)-1,3,5-triazine derivative.

Workflow A 1. Reagent Prep Dissolve Triazine in THF/DCM B 2. Nucleophile Add Amine at 0°C A->B C 3. Base Addition Dropwise DIPEA B->C D 4. Reaction Stir at RT (2-4h) C->D E 5. Workup Aqueous Extraction D->E F 6. Purification Flash Chromatography E->F

Caption: Experimental workflow for SNAr amine coupling with 2-chloro-4-(methylsulfanyl)-1,3,5-triazine.

Analytical Validation & Troubleshooting

A robust protocol must function as a self-validating system. The following analytical checks ensure the chemoselectivity of the reaction:

  • Mass Spectrometry (LC-MS): The starting material exhibits a characteristic chlorine isotope pattern (M and M+2 in a 3:1 ratio). Successful coupling will show a mass shift corresponding to [M - Cl + Amine], and the absolute disappearance of the 3:1 isotope pattern, confirming the loss of chlorine. The retention of the -SMe group is confirmed by a neutral loss of 47 Da (loss of -SMe) during MS/MS fragmentation.

  • NMR Spectroscopy: In 1H-NMR, the methylsulfanyl protons typically appear as a sharp, distinct singlet around δ 2.5 - 2.6 ppm. This signal must remain intact and integrate correctly in the final product spectrum.

Troubleshooting Matrix:

  • Issue: Incomplete conversion of starting material.

    • Causality: The amine is too sterically hindered or weakly nucleophilic (e.g., electron-deficient anilines).

    • Solution: Elevate the reaction temperature to 40-50 °C or switch the solvent to a more polar aprotic medium like DMF[1].

  • Issue: Formation of multiple spots on TLC (Over-reaction).

    • Causality: Unintended displacement of the -SMe group.

    • Solution: Ensure the internal temperature does not exceed 25 °C. Verify that no oxidizing agents are present in the reaction environment that could prematurely convert the -SMe group to a more reactive -S(O)Me species[2].

References

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ACS Omega URL:[Link]

  • 1,3,5-Triazine as core for the preparation of dendrons Source: Arkivoc URL:[Link]

  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications Source: RSC Advances URL:[Link]

Sources

Using 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine as a scaffold in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Divergent Synthesis Using the 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine Scaffold

Executive Briefing

In modern drug discovery, the 1,3,5-triazine ring is a highly privileged pharmacophore, frequently embedded in kinase inhibitors, antimicrobial agents, and CNS therapeutics[1]. However, the traditional combinatorial approach using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is often plagued by hydrolysis, over-substitution, and harsh temperature requirements for sequential functionalization.

To bypass these limitations, 2-chloro-4-(methylsulfanyl)-1,3,5-triazine has emerged as an elite "Goldilocks" scaffold for combinatorial libraries[2]. By replacing one highly reactive chlorine atom with a methylsulfanyl (-SMe) group, the scaffold achieves perfect orthogonal reactivity. This guide details the mechanistic causality and self-validating protocols required to leverage this scaffold for the rapid, protecting-group-free generation of highly diverse chemical libraries.

Mechanistic Rationale: The Orthogonal Reactivity Profile

As a Senior Application Scientist, I emphasize that successful combinatorial chemistry relies on absolute chemoselectivity. The 2-chloro-4-(methylsulfanyl)-1,3,5-triazine scaffold provides two distinct, non-interfering handles:

  • The C2-Chlorine (High Electrophilicity): The electron-withdrawing nature of the triazine core makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The lone pairs on the C4-SMe group donate slight electron density into the ring via resonance, which stabilizes the core against unwanted hydrolysis while maintaining enough electrophilicity for SNAr to proceed at room temperature[1].

  • The C4-Methylsulfanyl (Latent Reactivity): The -SMe group is completely inert to standard SNAr conditions, acting as a stable placeholder. Once the C2 position is functionalized, the -SMe group can be activated in two divergent ways:

    • Liebeskind-Srogl Cross-Coupling: Direct C-C bond formation using palladium catalysis and a copper(I) thiolate scavenger[3].

    • Oxidative Activation: Oxidation of the thioether to a sulfone (-SO2Me) transforms it into an excellent leaving group for a second, high-temperature SNAr[4].

Combinatorial Workflow Visualization

TriazineWorkflow Scaffold 2-Chloro-4-(methylsulfanyl) -1,3,5-triazine Phase1 Phase 1: SNAr (Amines/Alcohols, RT) Scaffold->Phase1 Chemoselective Cl displacement Intermediate 2-Amino-4-(methylsulfanyl) -1,3,5-triazine Core Phase1->Intermediate >90% Yield Phase2A Phase 2A: Liebeskind-Srogl (Pd(0), CuTC, Ar-B(OH)2) Intermediate->Phase2A C-C Bond Formation Phase2B Phase 2B: Oxidation/SNAr (mCPBA, then Amine/ROH) Intermediate->Phase2B C-N/C-O Bond Formation LibraryA Library A: 2-Amino-4-aryl -1,3,5-triazines Phase2A->LibraryA LibraryB Library B: 2,4-Diamino -1,3,5-triazines Phase2B->LibraryB

Divergent combinatorial workflow of the 2-chloro-4-(methylsulfanyl)-1,3,5-triazine scaffold.

Self-Validating Experimental Protocols

Phase 1: Chemoselective SNAr at the C2 Position

Objective: Displace the C2-chlorine with a primary or secondary amine library member.

  • Causality of Choices: We utilize N,N-Diisopropylethylamine (DIEA) as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic triazine carbon. The reaction is initiated at 0 °C to control the exothermic nature of the initial substitution, preventing degradation[2].

  • Step-by-Step Protocol:

    • Dissolve 2-chloro-4-(methylsulfanyl)-1,3,5-triazine (1.0 eq) in anhydrous THF (0.2 M).

    • Add DIEA (2.0 eq) and cool the vessel to 0 °C under nitrogen.

    • Add the target amine (1.1 eq) dropwise over 10 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation System: The reaction mixture will transition from a clear solution to a cloudy suspension as the DIEA·HCl salt precipitates. The cessation of precipitate formation serves as a visual indicator of reaction completion.

Phase 2A: Liebeskind-Srogl Cross-Coupling at the C4 Position

Objective: Convert the C4-SMe group to a C-Aryl group via desulfitative cross-coupling.

  • Causality of Choices: The -SMe group is a poor leaving group for Pd(0) oxidative addition. We introduce Copper(I) thiophene-2-carboxylate (CuTC) in stoichiometric amounts. Cu(I) coordinates to the sulfur, polarizing the C-S bond to facilitate Pd insertion, and subsequently acts as a thiolate sink to drive the catalytic cycle forward[3].

  • Step-by-Step Protocol:

    • In a Schlenk flask, combine the Phase 1 intermediate (1.0 eq), arylboronic acid (1.5 eq), CuTC (1.5 eq), and Pd(PPh3)4 (0.05 eq).

    • Evacuate and backfill with argon three times (critical to prevent Pd oxidation).

    • Inject degassed THF (0.1 M) and heat to 60 °C for 12 hours.

    • Filter through a Celite pad to remove metal sulfides.

  • Self-Validation System: Upon reaching 60 °C, the initially homogeneous/light suspension will rapidly darken, eventually forming a dense, black CuS precipitate. The presence of this black solid is a direct physical confirmation that the thiolate has been successfully scavenged and the cross-coupling is proceeding.

Phase 2B: Oxidative Activation and Second SNAr (Alternative to 2A)

Objective: Introduce a second, distinct nucleophile (e.g., a different amine) at the C4 position.

  • Causality of Choices: We use an excess of mCPBA (2.2 eq) to ensure complete oxidation to the sulfone (-SO2Me) rather than stopping at the sulfoxide (-SOMe). The sulfone is a vastly superior leaving group, allowing the subsequent SNAr to proceed cleanly[4].

  • Step-by-Step Protocol:

    • Oxidation: Dissolve the Phase 1 intermediate in DCM. Add mCPBA (2.2 eq) at 0 °C. Stir for 4 hours, warming to room temperature. Quench with saturated Na2S2O3.

    • Substitution: Dissolve the isolated sulfone intermediate (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and the second amine (1.5 eq). Heat to 80 °C for 6 hours.

  • Self-Validation System: During step 1, TLC monitoring will show a massive Rf shift; the highly polar sulfone will elute significantly lower than the starting thioether. During step 2, the displacement of the sulfinate leaving group often results in a mild, detectable exotherm upon initial heating.

Quantitative Reactivity Matrix

To aid in library design, the following table summarizes the expected operational parameters and yields across the divergent pathways.

Reaction PhaseChemical TransformationReagents & CatalystTemp / TimeTypical Library YieldIn-Process Control (IPC)
Phase 1 C-Cl SNArAmine, DIEA, THF25 °C / 2 h85–95%Precipitation of DIEA·HCl
Phase 2A C-SMe to C-ArAr-B(OH)2, Pd(PPh3)4, CuTC, THF60 °C / 12 h70–88%Dense black CuS precipitate
Phase 2B (Step 1) SMe OxidationmCPBA, DCM0 °C to 25 °C / 4 h>90%Massive Rf shift (polar sulfone)
Phase 2B (Step 2) C-SO2Me SNArAmine, K2CO3, DMF80 °C / 6 h75–90%Complete consumption of sulfone

References

  • [1] Giacomelli, G., Porcheddu, A., & De Luca, L. (2004). [1,3,5]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. Current Organic Chemistry. Available at:[Link]

  • [2] Bork, J. T., Lee, J. W., & Chang, Y. T. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. Australian Journal of Chemistry. Available at:[Link]

  • [4] Gholami, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (PMC). Available at:[Link]

  • [3] Prokopcova, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at:[Link]

Sources

Step-by-step synthesis of triazine-based herbicides using methylthio intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Triazine-Based Herbicides Using Methylthio Intermediates

Introduction

Symmetrical triazines (s-triazines) represent a significant class of herbicides that have been instrumental in modern agriculture for controlling broadleaf and grassy weeds. Their primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, leading to plant death.[1][2] The chemical backbone of these compounds is the 1,3,5-triazine ring, a stable heterocyclic structure.[3] The versatility and efficacy of these herbicides are derived from the various substituents attached to the carbon atoms of this ring.

This guide focuses on the synthesis of a specific sub-class of s-triazine herbicides characterized by the presence of a methylthio (-SCH₃) group. Prominent examples include Prometryn and Ametryn, which are widely used for selective weed control in crops like cotton and celery.[4][5] The synthesis of these molecules is a classic example of controlled, stepwise nucleophilic aromatic substitution (SNAr) starting from the readily available and inexpensive precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6][7][8] Understanding the principles behind this stepwise synthesis is critical for optimizing reaction conditions to achieve high yield and purity.

Core Principles: Sequential Nucleophilic Substitution of Cyanuric Chloride

The synthesis of all substituted s-triazine herbicides hinges on the unique reactivity of cyanuric chloride. The three chlorine atoms on the triazine ring can be replaced by nucleophiles in a controlled, stepwise manner. This control is possible because each substitution deactivates the ring towards subsequent substitutions. An incoming electron-donating group (like an amino group) reduces the electrophilicity of the remaining carbon-chlorine bonds.[7]

This reactivity difference allows for selective synthesis by carefully managing the reaction temperature. A widely accepted empirical rule is as follows[9]:

  • 1st Substitution: Occurs at low temperatures, typically 0-5°C.

  • 2nd Substitution: Requires moderate temperatures, often around room temperature (20-30°C).

  • 3rd Substitution: Needs elevated temperatures, often requiring reflux or heating above 60°C to proceed at a reasonable rate.

This principle allows chemists to introduce different substituents at each of the three positions on the triazine ring, creating a diverse range of molecules from a single starting material.

Figure 1: General principle of stepwise nucleophilic substitution on cyanuric chloride.

Application Note 1: Synthesis of Prometryn (2,4-bis(isopropylamino)-6-methylthio-s-triazine)

Prometryn is a selective herbicide effective against annual grasses and broad-leaved weeds.[4][10] Its industrial synthesis typically involves the reaction of its chlorinated precursor, propazine, with a methylthio source.[6][10][11] This final step exemplifies the third substitution on the triazine ring, requiring a potent nucleophile and often elevated temperatures.

Protocol 1: Synthesis of Prometryn from Propazine

This protocol details the conversion of 2-chloro-4,6-bis(isopropylamino)-s-triazine (propazine) to prometryn. The key to this reaction is the use of sodium hydroxide to deprotonate methyl mercaptan, forming the highly nucleophilic sodium methanethiolate in situ. This thiolate readily displaces the final chlorine atom on the deactivated triazine ring.

Reaction Scheme:

Figure 2: Synthesis of Prometryn from Propazine.

ParameterValue/DescriptionCausality & Justification
Starting Material Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine)The direct precursor, already containing the two isopropylamino groups.
Reagents Methyl Mercaptan (CH₃SH), Sodium Hydroxide (NaOH)NaOH deprotonates the weakly acidic methyl mercaptan to form the potent sodium methanethiolate nucleophile (CH₃S⁻Na⁺), which is required to displace the final chlorine. It also acts as an acid scavenger for the HCl byproduct.[10][11]
Solvent Isopropanol or MethanolPolar protic solvents that can dissolve the reactants and facilitate the nucleophilic substitution reaction.
Temperature RefluxElevated temperature is necessary to overcome the deactivation of the triazine ring by the two existing amino groups and drive the final substitution to completion.[9]
Molar Ratio Propazine : CH₃SH : NaOH ≈ 1 : 1.1 : 1.1A slight excess of methyl mercaptan and NaOH ensures complete conversion of the propazine.

Step-by-Step Methodology:

  • Reactor Setup: In a reaction vessel equipped with a stirrer, condenser, and addition funnel, charge the selected solvent (e.g., Isopropanol).

  • Reagent Addition: Add propazine to the solvent and begin stirring.

  • Thiolate Formation: In a separate vessel, prepare a solution of sodium hydroxide in the same solvent. Carefully add methyl mercaptan to this basic solution to pre-form the sodium methanethiolate.

  • Reaction: Slowly add the sodium methanethiolate solution to the propazine slurry.

  • Heating: Heat the reaction mixture to reflux temperature and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the mixture. The product may precipitate out as a solid. Filter the solid, wash with water to remove sodium chloride and excess base, and then dry. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Application Note 2: Synthesis of Ametryn (2-ethylamino-4-isopropylamino-6-methylthio-s-triazine)

Ametryn is another important methylthio-triazine herbicide. Its synthesis commonly starts from atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine), which is structurally very similar to propazine.[12][13][14] This allows for a direct comparison of different synthetic methodologies for introducing the methylthio group.

Protocol 2A: Classical Synthesis via Sodium Methanethiolate

This method is analogous to the prometryn synthesis and relies on a strong nucleophile generated from sodium metal and methyl mercaptan.[12] While effective, the use of sodium metal requires stringent safety precautions due to its high reactivity with protic solvents like methanol.

Step-by-Step Methodology:

  • Sodium Methanethiolate Preparation: In a dry reaction flask under an inert atmosphere, add dry methanol. Carefully add sodium metal in small pieces. The sodium will react exothermically to form sodium methoxide. Allow the solution to cool.

  • Thiol Addition: Bubble or add methyl mercaptan (methanethiol) to the sodium methoxide solution. A salt exchange reaction occurs, yielding sodium methanethiolate.[12]

  • Atrazine Addition: Add atrazine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 2 hours.[12]

  • Isolation & Purification:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in water and extract the product with a suitable organic solvent like diethyl ether.

    • Dry the organic extract (e.g., with MgSO₄), filter, and evaporate the solvent.

    • Purify the crude product by recrystallization from a solvent such as hexane to yield pure ametryn.[12]

Protocol 2B: Green, Salt-Free Catalytic Synthesis

To address the environmental concerns of salt byproducts generated in traditional methods, greener synthetic routes have been developed. This patented method uses a catalyst in a non-aqueous solvent, avoiding the formation of sodium chloride.[13][14]

Reaction Scheme:

Figure 3: Catalytic synthesis of Ametryn from Atrazine.

ParameterValue/DescriptionCausality & Justification
Starting Material AtrazineA widely available s-triazine herbicide.
Reagent Methyl Mercaptan (CH₃SH)Direct source of the methylthio group.
Catalyst Y-type molecular sieve (e.g., ZSM-5)Provides an active surface to facilitate the nucleophilic substitution without the need for a strong base, thus avoiding salt formation.[13][14]
Solvent IsopropanolActs as a solvent. A side reaction can produce 2-chloropropane.[13]
Conditions 90-110°C, 0.49-0.78 MPa pressureThe reaction is performed in a sealed autoclave under pressure to contain the volatile methyl mercaptan and achieve the necessary reaction temperature.[13][14]
Molar Ratio Atrazine : CH₃SH : Isopropanol ≈ 1 : 1 : 2.5Stoichiometric or near-stoichiometric amounts of the thiol are effective in the presence of the catalyst.[13]

Step-by-Step Methodology:

  • Reactor Charging: In a pressure-rated autoclave equipped with stirring, charge the catalyst (e.g., ZSM-5), atrazine, isopropanol, and methyl mercaptan.[14]

  • Reaction: Seal the autoclave. Heat the mixture to 90-110°C while stirring, allowing the pressure to build to the target range (0.49-0.78 MPa). Maintain these conditions for 1-2 hours.[13][14]

  • Work-up: After cooling and venting the reactor, the resulting "ametryn wet feed" is obtained.

  • Purification: The product is isolated by drying the wet feed, typically at 105-115°C, to remove the solvent and any volatile byproducts. The catalyst can be recovered by filtration.[14]

Conclusion

The synthesis of methylthio-containing triazine herbicides like prometryn and ametryn is a well-established process rooted in the principles of sequential nucleophilic aromatic substitution on a cyanuric chloride backbone. The key transformation involves the displacement of a chlorine atom by a methylthio group, typically as the final step in the sequence. While classical methods relying on strong bases like sodium hydroxide or sodium metal are robust and high-yielding, they generate significant salt waste. Modern, greener approaches utilizing heterogeneous catalysts offer a more sustainable alternative by minimizing byproducts and simplifying purification, highlighting the ongoing evolution of synthetic chemistry toward more environmentally benign processes. The choice of method ultimately depends on factors such as scale, cost, and environmental considerations.

References

  • Google Patents. (2018). CN108484515A - A kind of preparation method of ametryn. Retrieved from [13]

  • University of Hertfordshire. (2026). Prometryn (Ref: C 34161) - AERU. Retrieved from [Link][6]

  • Patsnap. (2018). Preparation method of ametryn - Eureka. Retrieved from [Link][14]

  • Google Patents. (n.d.). CN1326931A - Method for producing ametryn. Retrieved from [15]

  • MDPI. (2022). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Retrieved from [Link]

  • DCU Research Repository. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]

  • American Chemical Society. (2011). Design, Synthesis, and Biological Activities of Arylmethylamine Substituted Chlorotriazine and Methylthiotriazine Compounds. Retrieved from [Link][1]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,3,5‐triazine derivatives linked with methylenethio‐benzimidazole linker. Retrieved from [Link][3]

  • Google Patents. (n.d.). US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines.
  • LookChem. (n.d.). Cas 7287-19-6,Prometryn. Retrieved from [Link][10]

  • ResearchGate. (n.d.). The pathways of atrazine from experiments reported in literatures by functional groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Atrazine. Retrieved from [Link][2]

  • Google Patents. (n.d.). CN101971818A - Herbicide prepared by binary combination of pendimethalin and prometryn and preparation method thereof. Retrieved from [5]

  • Espace. (n.d.). Process for the preparation of a substituted triazine - Patent 0003374. Retrieved from [Link][16]

  • PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link][7]

  • MDPI. (2025). Mechanism and Pathway of Atrazine Degradation by Peroxymonosulfate Activated by CoNiFe-Layered Double Hydroxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link][17]

  • ATSDR. (n.d.). Appendix A: Background Information for Atrazine and Deethylatrazine. Retrieved from [Link]

  • Chemcess. (2025). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved from [Link][18]

  • ECHA. (2001). Cyanuric chloride CAS N°: 108-77-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN101307030A - Preparation method of herbicide.
  • Justia Patents. (1979). Process for introducing three substituents in cyanuric chloride. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • PubMed. (2007). Molecularly imprinted polymers for triazine herbicides prepared by multi-step swelling and polymerization method. Their application to the determination of methylthiotriazine herbicides in river water. Retrieved from [Link][19]

  • LookChem. (n.d.). Triazine herbicides. Retrieved from [Link][20]

  • PMC. (n.d.). Substrate Specificity of Atrazine Chlorohydrolase and Atrazine-Catabolizing Bacteria. Retrieved from [Link]

  • LOCKSS. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. Retrieved from [Link][21]

  • ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link][22]

  • Rasayan Journal. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Retrieved from [Link][8]

  • DORA 4RI. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen. Retrieved from [Link]

  • US EPA. (n.d.). Prometryn | CASRN 7287-19-6 | DTXSID4024272 | IRIS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

  • ACGIH. (n.d.). PROMETRYN. Retrieved from [Link]

  • PMC. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

Sources

Application Note: Precision Control in 1,3,5-Triazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Triazine Scaffold

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, serving as the core architecture for diverse therapeutic agents, including PI3K inhibitors, antimalarials, and covalent modifiers. Its utility stems from the unique reactivity of its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) .

Unlike many heterocyclic cores that require complex coupling strategies, TCT undergoes predictable, stepwise Nucleophilic Aromatic Substitution (


) . This allows for the programmable installation of three distinct nucleophiles (amines, alcohols, thiols) simply by modulating the reaction temperature.

This guide provides a validated framework for navigating these substitutions with high chemoselectivity, minimizing common pitfalls such as hydrolysis and over-substitution.

Mechanistic Principle: Thermodependent Selectivity

The stepwise displacement of chlorine atoms in TCT is governed by the electronic deactivation of the triazine ring.

  • Activation: The three electronegative nitrogen atoms in the TCT ring make the carbons highly electrophilic, facilitating the initial attack by a nucleophile.

  • Deactivation: Upon the first substitution (especially with an electron-donating group like an amine), the electron density of the ring increases. This stabilizes the remaining C-Cl bonds, raising the activation energy required for the second substitution.

  • Result: The reaction requires progressively higher thermal energy to drive subsequent substitutions.

The "0-RT-Reflux" Rule

This electronic effect creates three distinct thermal windows for functionalization:

Substitution StepTarget TempDifficultyKinetic Control
1st Displacement 0°C to 5°C EasyHighly Exothermic; requires cooling to prevent over-reaction.
2nd Displacement 25°C to 40°C ModerateRequires room temperature (RT) or mild heating.
3rd Displacement 80°C to 110°C DifficultRequires reflux and often excess nucleophile/base.

Visualizing the Workflow

The following diagram illustrates the stepwise synthesis pathway and the critical decision gates based on temperature and nucleophile choice.

Triazine_Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Intermediate A) TCT->Mono Nucleophile 1 0°C, 1 eq Hydrolysis Hydrolysis Byproducts (Cyanuric Acid derivs.) TCT->Hydrolysis H2O / High pH Di Di-Substituted (Intermediate B) Mono->Di Nucleophile 2 RT (25°C), 1 eq Mono->Hydrolysis H2O / Heat Tri Tri-Substituted (Final Product) Di->Tri Nucleophile 3 Reflux (>80°C), Excess

Figure 1: The stepwise progression of cyanuric chloride substitution.[1] Note the increasing thermal requirement for each step.

Experimental Protocols

We present two distinct protocols. Protocol A is robust and cost-effective, suitable for most amines and stable nucleophiles. Protocol B is designed for moisture-sensitive substrates or when strictly anhydrous conditions are required.

Protocol A: Biphasic System (Acetone/Water)

Best for: Primary/Secondary amines, robust phenols, and initial library synthesis.

Reagents:

  • Solvent: Acetone (dissolves TCT) and Water (dissolves base).

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid strong hydroxides (
    
    
    ) in the first step to minimize hydrolysis.

Step-by-Step Procedure:

  • Preparation (Step 1 - 0°C):

    • Dissolve Cyanuric Chloride (1.0 eq) in Acetone (approx. 5–10 mL per mmol).

    • Cool the solution to 0–5°C using an ice bath. Critical: Ensure TCT is fully dissolved or finely suspended before proceeding.

    • Dissolve

      
       (1.1 eq) in water and add to the acetone mixture. Alternatively, add solid 
      
      
      
      directly if water volume is minimized.
  • Addition of Nucleophile 1:

    • Add Nucleophile 1 (1.0 eq) dropwise (as a solution in acetone) over 20–30 minutes.

    • Monitor: Maintain internal temperature < 5°C. The reaction is exothermic.

    • Stir at 0°C for 1–2 hours. Verify conversion by TLC or LCMS.

  • Step 2 (Room Temperature):

    • Add Nucleophile 2 (1.0 eq) and additional Base (1.1 eq).

    • Remove the ice bath and allow the reaction to warm to 20–25°C .

    • Stir for 4–12 hours.

    • Checkpoint: If reaction is sluggish, heat mildly to 35–40°C.

  • Step 3 (Reflux):

    • Add Nucleophile 3 (1.2–1.5 eq) and Base (2.0 eq).

    • Heat the mixture to reflux (approx. 60–80°C depending on solvent composition).

    • Stir for 12–24 hours.

  • Workup:

    • Evaporate volatile organic solvent (acetone).

    • The product often precipitates from the remaining aqueous layer. Filter and wash with water.[2]

    • If no precipitate forms, extract with Ethyl Acetate or DCM.

Protocol B: Anhydrous Organic System

Best for: Moisture-sensitive nucleophiles, weak nucleophiles, or parallel synthesis.

Reagents:

  • Solvent: THF (Tetrahydrofuran), DCM (Dichloromethane), or Dioxane.

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve TCT (1.0 eq) in anhydrous THF under an inert atmosphere (

      
       or Ar).
      
    • Cool to -10°C to 0°C .

  • Step 1 Substitution:

    • Add DIPEA (1.1 eq) followed by slow addition of Nucleophile 1 (1.0 eq).

    • Stir at 0°C for 1 hour.

  • Step 2 Substitution:

    • Add Nucleophile 2 (1.0 eq) and DIPEA (1.2 eq).

    • Warm to Room Temperature (RT). Stir overnight.

  • Step 3 Substitution:

    • If using THF, switch solvent to 1,4-Dioxane if temperatures >70°C are required, or perform in a sealed tube.

    • Add Nucleophile 3 (Excess) and DIPEA (Excess).

    • Heat to 80–100°C.

Optimization & Troubleshooting

Controlling Hydrolysis

Hydrolysis of the C-Cl bond to C-OH (forming cyanuric acid derivatives) is the primary side reaction.

  • Cause: Presence of water at high temperatures or high pH.

  • Solution: In Protocol A, use weak bases (

    
    ) for the first step. In Protocol B, ensure solvents are dry.
    
  • Observation: Hydrolysis products are often insoluble white solids that do not move on silica TLC.

Order of Addition (Electronic Effects)

The order in which you add nucleophiles affects the reaction rate.

  • General Rule: Add the least reactive or least electron-donating nucleophile first if possible.

  • Reasoning: If you add a strongly electron-donating amine first, it deactivates the ring significantly, making the second substitution harder. If you add an alcohol or electron-deficient amine first, the ring remains more reactive for the subsequent steps.

Troubleshooting Logic Flow

Use the following decision tree to diagnose yield issues.

Troubleshooting Problem Low Yield / Impurities CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Reaction too slow Multi_Spots Multiple Spots (Over-sub) CheckTLC->Multi_Spots Poor Selectivity Baseline Baseline Material (Hydrolysis) CheckTLC->Baseline Side Reaction Action_Heat Increase Temp or Time SM_Remains->Action_Heat Action_Cool Lower Temp / Slower Addition Multi_Spots->Action_Cool Action_Dry Dry Solvents / Change Base Baseline->Action_Dry

Figure 2: Decision matrix for troubleshooting common reaction failures.

Summary of Reaction Conditions

ParameterCondition A (Standard)Condition B (Anhydrous)
Solvent Acetone / WaterTHF, DCM, or Dioxane
Base

,

DIPEA, TEA
Temp (Step 1) 0°C-10°C to 0°C
Temp (Step 2) RT (25°C)RT (25°C)
Temp (Step 3) Reflux (60-90°C)Reflux (65-100°C)
Key Advantage Simple workup (precipitation)Tolerates sensitive groups

References

  • Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1][3][4] Tetrahedron.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. Retrieved from [Link]

  • Moseev, T. D., et al. (2021).[5] Mechanism of the reaction of 1,3,5-triazine with 1,3-binucleophiles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Retrieved from [Link]

Sources

Functionalization of triazines with alkoxy and amino groups

Precision Engineering of the Triazine Core: A Guide to Sequential Functionalization

Introduction: The Power of the "Privileged Scaffold"

The 1,3,5-triazine (s-triazine) core is a ubiquitous motif in drug discovery, serving as the structural anchor for FDA-approved therapeutics like Enasidenib (IDH2 inhibitor) and Altretamine (alkylating agent).[1][2] Its value lies in its three orthogonal substitution sites , allowing researchers to precisely arrange pharmacophores in 3D space.

Unlike standard aromatic substitution, the functionalization of 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) proceeds via a highly predictable, temperature-dependent Nucleophilic Aromatic Substitution (

The Mechanistic "Temperature Rule"

The reactivity of the triazine ring is governed by electronic deactivation.

  • TCT (Trichloro): Highly electron-deficient. Reacts exothermically at 0°C .

  • DCT (Dichloro-monosubstituted): The first substituent (alkoxy or amino) donates electron density into the ring, slightly deactivating the remaining chlorides. Requires Room Temperature (20–25°C) for the next substitution.

  • MCT (Monochloro-disubstituted): Significant deactivation occurs. The final displacement requires thermal forcing (>60°C to Reflux) .

Mechanistic Workflow (Visualization)

The following diagram illustrates the stepwise energy barriers and reaction pathways for generating a tris-functionalized library.

Triazine_PathwayTCTCyanuric Chloride(TCT)Step1Step 1: 0°CKinetic ControlTCT->Step1+ Alcohol/BaseHydrolysisHydrolysis(Impurity)TCT->HydrolysisWet Solvent(Fast)MonoIntermediate A(2-Alkoxy-4,6-dichloro)Step1->MonoStep2Step 2: 25°CThermodynamic ControlMono->Step2+ Amine 1DiIntermediate B(2-Alkoxy-4-amino-6-chloro)Step2->DiStep3Step 3: 60-90°CForcing ConditionsDi->Step3+ Amine 2TriFinal Product(Tris-substituted)Step3->Tri

Figure 1: The temperature-dependent cascade of cyanuric chloride functionalization. Note the increasing energy requirement for each subsequent substitution.

Critical Experimental Considerations

Before beginning synthesis, select the solvent/base system based on your nucleophile solubility and downstream purification needs.

Table 1: Solvent & Base Selection Matrix
System TypeSolventBaseProsCons
Organic (Optimized) Acetonitrile (ACN) DIPEA (Hünig's Base) High solubility for organic nucleophiles; easy workup; amenable to one-pot protocols.DIPEA salts can be sticky; ACN is miscible with water (hygroscopic).
Biphasic Acetone / Water

or

Cheap; excellent pH control; prevents polymerization.Poor solubility for lipophilic amines; requires extraction.
Anhydrous THF or DCM

or DIPEA
Strictly anhydrous conditions prevent hydrolysis.Triethylamine hydrochloride precipitates and can clog stirring.
High Temp DMF or Dioxane

or DIPEA
Required for the 3rd substitution (sterically hindered amines).High boiling points make solvent removal difficult.

Detailed Protocols

Protocol A: Sequential One-Pot Synthesis (Alkoxy-Amino-Amino)

Best for: Rapid library generation of tris-substituted triazines.

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Nucleophile 1: Alcohol (R-OH).

  • Nucleophile 2: Amine A (

    
    ).
    
  • Nucleophile 3: Amine B (

    
    ).
    
  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous Acetonitrile (ACN).[2][3]

Step-by-Step Procedure:

  • Preparation (0°C):

    • Dissolve Cyanuric Chloride (1.0 equiv) in anhydrous ACN (0.2 M concentration) in a round-bottom flask under

      
      .
      
    • Cool the solution to 0°C using an ice/salt bath. Critical: TCT must be fully dissolved before adding nucleophiles.

  • First Substitution (The Alkoxy Group):

    • In a separate vial, mix the Alcohol (1.0 equiv) and DIPEA (1.1 equiv) in minimal ACN.

    • Add this mixture dropwise to the TCT solution over 15–20 minutes.

    • Why? Rapid addition causes local heating, leading to double-substitution impurities.

    • Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc).[4]

  • Second Substitution (The First Amine):

    • Once Step 1 is complete, remove the ice bath.

    • Add Amine A (1.0 equiv) and DIPEA (1.1 equiv) directly to the reaction vessel.

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 4–12 hours.

    • Checkpoint: LC-MS should show the disappearance of the dichloro-species and formation of the monochloro-intermediate.

  • Third Substitution (The Second Amine):

    • Add Amine B (1.2–1.5 equiv) and DIPEA (2.0 equiv). Note: Excess base is needed here to drive the reaction.

    • Equip the flask with a reflux condenser.

    • Heat to 80°C (Reflux) for 12–24 hours.

    • Optimization: If Amine B is sterically hindered, switch solvent to Dioxane or use microwave irradiation (120°C, 30 mins).

  • Workup:

    • Cool to RT. Concentrate ACN under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
       and purify via flash column chromatography.
      
Protocol B: Synthesis of Stable 2-Alkoxy-4,6-Dichloro-s-Triazine

Best for: Creating a stable intermediate for storage or divergent synthesis.

Reagents:

  • Cyanuric Chloride.[1][2][4][5][6][7][8][9][10][11][12]

  • Alcohol (e.g., Benzyl alcohol, Methanol).

  • Base:

    
     (Anhydrous) or Collidine (for acid-sensitive substrates).
    
  • Solvent: Acetone or THF.[5][6]

Procedure:

  • Dissolve TCT (1.0 equiv) in Acetone and cool to -10°C to 0°C .

  • Add solid

    
     (1.1 equiv) to the stirring solution.
    
  • Add the Alcohol (1.0 equiv) dropwise.

  • Stir vigorously at 0°C for 3 hours.

  • Quenching: Pour the reaction mixture onto crushed ice/water.

    • Observation: The product often precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum desiccator.

    • Note: Do not heat this intermediate above 40°C during drying, as it may degrade or hydrolyze.

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic failures.

TroubleshootingProblemIssue DetectedCheck1Impurity: Hydrolysis(OH group found)Problem->Check1Check2Impurity: Disubstitution(at 0°C)Problem->Check2Check3Incomplete Reaction(Step 3)Problem->Check3Sol1Dry SolventsUse Molecular SievesCheck1->Sol1Sol2Lower Temp to -10°CSlow AdditionCheck2->Sol2Sol3Switch to DMFMicrowave HeatingCheck3->Sol3

Figure 2: Troubleshooting logic for common TCT functionalization errors.

Expert Tips:
  • Order of Addition: If reacting two different amines, add the weaker/more hindered amine second (at RT) and the stronger/smaller amine third (at reflux). However, if one amine is extremely valuable, add it in the higher-yielding Step 2 (RT) to ensure maximal conversion.

  • The "Collidine" Trick: For acid-sensitive alcohols, use 2,4,6-collidine as the base instead of DIPEA. It is non-nucleophilic and buffers the HCl gently.

  • Hydrolysis Control: If you observe -OH peaks in NMR, your solvent is wet. TCT is a "water scavenger" and will react with moisture before your nucleophile.

References

  • Blotny, G. (2006).[4][13][14][15] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.[13]

  • Zhao, H., et al. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride. ACS Omega.

  • BenchChem Technical Support. (2025). Mechanism of nucleophilic substitution on dichloro-s-triazines.

  • Mao, L., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.[1] Molecules, 26(22).

Application and Protocol Guide: Oxidation of Methylsulfanyl Groups to Sulfones on Triazine Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of established and effective methods for the oxidation of methylsulfanyl-substituted triazines to their corresponding sulfonyl derivatives. The transformation of a methylsulfanyl group (-SCH₃) to a sulfone (-SO₂CH₃) is a critical functional group manipulation in medicinal chemistry and materials science. The resulting sulfone moiety can significantly alter the physicochemical properties of the parent molecule, including its solubility, polarity, and metabolic stability. Furthermore, the sulfonyl group can act as a potent hydrogen bond acceptor and may introduce new binding interactions with biological targets, making this a valuable strategy in drug design and lead optimization.

This document offers a selection of robust protocols, an analysis of the underlying chemical principles, and guidance on method selection based on substrate compatibility and experimental objectives.

Introduction: The Significance of Triazine Sulfones

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The introduction of a sulfonyl group onto this nitrogen-rich heterocycle can profoundly impact its biological activity. The strong electron-withdrawing nature of the sulfone can modulate the electronics of the triazine ring, influencing its reactivity and interaction with biological macromolecules. The conversion from a methylsulfanyl to a sulfonyl group represents a strategic move to enhance the drug-like properties of a compound.

Core Oxidation Strategies

The oxidation of a thioether to a sulfone proceeds through a stable sulfoxide intermediate. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the full oxidation to the sulfone. For the synthesis of triazine sulfones, complete oxidation is the goal. Several reliable methods have been developed for this transformation, with the most common and effective approaches detailed below.

Method 1: meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively stable peroxy acid that is highly effective for the oxidation of thioethers to sulfones.[1][2] The reaction is typically clean and proceeds under mild conditions.

Mechanistic Rationale

The oxidation occurs via a concerted mechanism where the oxygen atom of the peroxy acid is transferred to the sulfur atom of the thioether. The electron-rich sulfur atom attacks the electrophilic peroxide oxygen, leading to the formation of the sulfoxide. A second equivalent of m-CPBA then oxidizes the sulfoxide to the sulfone in a similar fashion. The triazine ring, being electron-deficient, is generally stable to oxidation by m-CPBA under these conditions.

Diagram: m-CPBA Oxidation Workflow

mCPBA_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve methylsulfanyl-triazine in a suitable solvent (e.g., DCM) add_mcpba Add m-CPBA (≥ 2 equivalents) portion-wise at 0 °C start->add_mcpba Cool reaction mixture stir Stir at room temperature add_mcpba->stir Allow to warm quench Quench with Na₂S₂O₃ solution stir->quench Monitor by TLC/LC-MS extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of substituted 1,3,5-triazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization in Substituted 1,3,5-Triazine Synthesis

Welcome to the Technical Support Center for the synthesis of substituted 1,3,5-triazines. This guide is designed for synthetic chemists and drug development professionals, providing mechanistic insights and actionable troubleshooting steps for the sequential nucleophilic aromatic substitution (


) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).

Core Principles: The Causality of Stepwise Substitution

The synthesis of substituted 1,3,5-triazines relies heavily on exploiting the unique electronic properties of the triazine ring. The three electron-withdrawing nitrogen atoms reduce the ring's electron density, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack[1].

However, with each successful substitution, the incoming nucleophile donates electron density into the triazine ring, progressively deactivating it toward further attack[1]. Computational analyses reveal a consistent increase in the activation energy barrier (


) for each step: 2–8 kcal/mol for the first substitution, 9–15 kcal/mol for the second, and >15 kcal/mol for the third[2]. This kinetic thermodependency is the exact reason why strict temperature control is the absolute foundation of regioselective triazine synthesis[2].

Troubleshooting Guides & FAQs

Q1: I am attempting a mono-substitution, but my LC-MS shows a complex mixture of mono-, di-, and tri-substituted products. How do I prevent over-substitution? A1: Loss of selectivity is almost always a failure in thermal management or stoichiometric control.

  • Causality: Because the activation barrier for the first substitution is exceptionally low (2–8 kcal/mol), the reaction is rapid and highly exothermic[2]. If the localized temperature in the flask exceeds 5 °C, the thermal energy surpasses the 9–15 kcal/mol barrier required for the second substitution, triggering premature di-substitution[1][2].

  • Actionable Solution:

    • Maintain the TCT solution strictly between 0–5 °C using an ice-brine bath[3].

    • Add the nucleophile dropwise over 15–20 minutes to prevent localized heating[1].

    • Use exactly 1.0 to 1.02 equivalents of the nucleophile[4].

Q2: My reaction mixture is turning cloudy, and I am recovering a highly insoluble white precipitate instead of my desired product. What is happening? A2: You are observing the hydrolysis of cyanuric chloride into cyanuric acid (or its chlorinated hydroxy-intermediates)[3].

  • Causality: TCT is highly sensitive to moisture, and water acts as a competing oxygen nucleophile. This side reaction is significantly accelerated by heat and alkaline conditions (pH

    
     7)[3].
    
  • Actionable Solution:

    • Ensure all glassware is oven-dried and solvents (e.g., Acetonitrile, THF) are strictly anhydrous[3].

    • Run the reaction under an inert atmosphere (Nitrogen or Argon)[3].

    • If using an acid scavenger or base, monitor the pH. Hydrolysis is slower in slightly acidic conditions (pH

      
       6), so avoid excessive base pooling during the initial low-temperature step[3].
      

Q3: I am synthesizing a non-symmetric tri-substituted triazine, but the third substitution is failing. How can I drive this to completion? A3: The triazine ring is heavily deactivated after two substitutions, making the final carbon highly unreactive[1].

  • Causality: The barrier for the third substitution exceeds 15 kcal/mol[2]. Furthermore, if you added strong electron-donating groups first, the ring becomes too electron-rich to accept a weak nucleophile.

  • Actionable Solution:

    • Optimize Addition Order: Always incorporate the strongest nucleophiles first. The preferential order of incorporation is O-nucleophiles (alcohols/phenols) > S-nucleophiles (thiols) > N-nucleophiles (amines)[1][2].

    • Thermal Push: The third substitution mandates forcing conditions—typically heating to 60 °C or reflux for 12–24 hours[3][4].

Quantitative Data & Benchmarks

Substitution StepTarget IntermediateOptimal Temp RangeActivation Energy (

)
Typical Reaction Time
First Mono-chloro triazine0 °C to 5 °C2 – 8 kcal/mol[2]2 – 4 hours[4]
Second Di-chloro triazine20 °C to 40 °C9 – 15 kcal/mol[2]4 – 12 hours[4]
Third Tri-substituted triazine> 60 °C (Reflux)> 15 kcal/mol[2]12 – 24 hours[3]

Self-Validating Protocol: Sequential One-Pot Synthesis

This protocol outlines a streamlined, one-pot approach for tri-substituted 1,3,5-triazines, minimizing waste and intermediate loss[4]. It is designed as a self-validating system: you must analytically confirm the completion of each thermodynamic stage before altering the temperature or adding the next reagent.

Step 1: First Substitution (Mono-functionalization)

  • Add cyanuric chloride (1.0 equiv) to an oven-dried, nitrogen-purged vial. Dissolve in anhydrous acetonitrile (ACN) and cool strictly to 0 °C[4].

  • In a separate vial, dissolve the first nucleophile (1.02 equiv) and N,N-diisopropylethylamine (DIEA, 1.15 equiv) in anhydrous ACN[4].

  • Add the nucleophile solution dropwise to the TCT solution over 10 minutes at 0 °C to prevent exothermic spikes[1][4].

  • Stir at 0 °C for 2 hours. Validation Check: Analyze via TLC. Do not proceed until the TCT starting material is completely consumed[4].

Step 2: Second Substitution (Di-functionalization)

  • To the same reaction pot, add the second nucleophile (1.02 equiv) and DIEA (1.15 equiv)[4].

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C)[4].

  • Stir for 4 hours. Validation Check: Analyze via LC-MS. Confirm the mass shift from the mono-chloro intermediate to the di-substituted intermediate[4].

Step 3: Third Substitution (Tri-functionalization)

  • Add the third nucleophile (e.g., an amine, up to 5.0 equiv) to the mixture[4].

  • Heat the reaction to 60 °C to overcome the final >15 kcal/mol activation barrier[2][4].

  • Stir for 12–24 hours until LC-MS confirms total consumption of the di-substituted intermediate[4].

  • Cool to room temperature, quench with water, extract with ethyl acetate, and purify via column chromatography.

Visualizing the Workflow

TriazineSynthesis TCT Cyanuric Chloride (TCT) High Electrophilicity Mono Mono-substituted Moderate Electrophilicity TCT->Mono Nu1 (1.0 eq) 0-5 °C ΔG‡: 2-8 kcal/mol Hydrolysis Cyanuric Acid (Hydrolysis Byproduct) TCT->Hydrolysis H2O, pH ≥ 7 Heat Di Di-substituted Low Electrophilicity Mono->Di Nu2 (1.0 eq) 20-40 °C ΔG‡: 9-15 kcal/mol Mono->Hydrolysis H2O, Heat Tri Tri-substituted Stable Target Product Di->Tri Nu3 (Excess) >60 °C (Reflux) ΔG‡: >15 kcal/mol

Thermodynamic workflow of sequential nucleophilic substitution on cyanuric chloride.

References

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem. 1

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC. 4

  • Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride - Benchchem. 3

  • An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride - Benchchem.

Sources

Purification techniques for removing unreacted chlorotriazine starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of triazine-based compounds. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its substituted derivatives are foundational building blocks in drug discovery and materials science. However, their unique reactivity profile often turns purification into a bottleneck.

Because the stepwise nucleophilic aromatic substitution (


) of cyanuric chloride is strictly temperature-dependent [2], forcing a reaction to completion often requires an excess of the chlorotriazine. If left unquenched, these highly electrophilic, unreacted starting materials will degrade your product during chromatography, interfere with downstream biological assays, or slowly hydrolyze into an inseparable mixture of cyanuric acid derivatives.

This guide bypasses rigid textbook procedures to provide field-proven, causality-driven troubleshooting strategies and self-validating protocols for removing unreacted chlorotriazines.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I performed a standard aqueous workup, but NMR shows unreacted dichlorotriazine contaminating my product. Why didn't it hydrolyze, and how do I fix it? The Causality: While bare cyanuric chloride hydrolyzes extremely rapidly in water (with a


 of less than 5 minutes in aqueous media)[3], substituted chlorotriazines are significantly more lipophilic and sterically hindered. This lipophilicity shields the remaining C-Cl bonds from the aqueous phase during a standard extraction, preventing hydrolysis.
The Solution:  Do not rely on water alone. Instead, use a Chemical Quenching Strategy  with a highly polar, reactive amine (such as ethanolamine). The amine rapidly displaces the remaining chloride(s), converting the lipophilic impurity into a highly polar, water-soluble adduct that partitions entirely into the aqueous layer during extraction.

Q2: My target molecule is water-soluble, so I cannot perform an aqueous extraction. How can I remove trace chlorotriazine? The Causality: When aqueous workup is impossible, you must rely on phase separation via solid supports. Unreacted chlorotriazines remain highly electrophilic. By introducing a macroscopic, insoluble polymer resin functionalized with nucleophilic primary amines (e.g., PL-DETA or aminomethylated polystyrene), the unreacted chlorotriazine covalently binds to the solid support [1, 4]. The Solution: Use a Solid-Phase Scavenger Resin . The impurity becomes anchored to the resin beads, allowing you to simply filter it away from your dissolved product.

Q3: My product degrades or streaks heavily when I try to purify it via silica gel flash chromatography. What is happening? The Causality: Triazine rings, particularly those with electron-donating substituents, can be sensitive to the acidic silanol groups present on standard silica gel. The silica surface acts as a heterogeneous acid catalyst, promoting the hydrolysis of any remaining C-Cl bonds or even cleaving the substituents you just installed. The Solution: Avoid silica gel if your intermediate still contains a reactive C-Cl bond. Purify via scavenger resins first. If chromatography is absolutely necessary, use neutral alumina or passivate your silica by pre-treating the column with 1% triethylamine (TEA).

Part 2: Quantitative Data Summaries

To effectively remove chlorotriazines, you must understand their kinetic behavior and match the correct scavenger to your specific impurity.

Table 1: Stepwise Reactivity Profile of Cyanuric Chloride [2]
Substitution StepLeaving GroupOptimal TemperatureElectrophilicity of IntermediateRecommended Quenching Approach
1st Chloride Cl

0 °CExtremely HighCrushed ice / Mild aqueous base
2nd Chloride Cl

20–25 °CModerateEthanolamine quench or Scavenger Resin
3rd Chloride Cl

80–100 °CLowAggressive heating with Scavenger Resin
Table 2: Scavenger Resin Selection Guide for Chlorotriazines [1, 4]
Resin TypeFunctional GroupTarget ImpurityKineticsCapacity
PL-DETA Polymer-supported triamineMono- & DichlorotriazinesFast (< 2 hrs)~2.5 mmol/g
Aminomethyl Polystyrene Primary AmineDichlorotriazinesModerate (2-4 hrs)~1.5 mmol/g
Trisamine Resin Primary Amine (Sterically open)Bulky MonochlorotriazinesSlow (4-8 hrs)~1.2 mmol/g

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include built-in checkpoints to ensure the chemistry has worked before you proceed to irreversible steps.

Protocol A: Chemical Quenching via Hydrophilic Amines (Ethanolamine)

Use this when your target product is lipophilic and can be extracted into an organic solvent.

  • Temperature Control: Upon completion of your main reaction, cool the crude mixture to 0 °C using an ice bath. Causality: Cooling prevents the quenching agent from inducing unwanted side reactions or displacing your intended substituents.

  • Quenching: Add 3.0 equivalents (relative to the unreacted chlorotriazine) of ethanolamine dropwise. Stir for 45 minutes at room temperature.

  • Validation Checkpoint: Perform a biphasic mini-extraction in a vial (1 mL EtOAc / 1 mL Water). Spot the organic layer on a TLC plate. The high-Rf spot corresponding to the unreacted chlorotriazine must be completely absent. If it persists, stir for an additional 30 minutes. Causality: The ethanolamine adduct is highly polar and will not migrate up the TLC plate in standard organic eluents.

  • Phase Separation: Pour the reaction mixture over crushed ice [2]. Extract with ethyl acetate or dichloromethane. Wash the organic layer three times with brine to ensure complete removal of the water-soluble ethanolamine-triazine adduct.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Solid-Phase Scavenging using PL-DETA Resin

Use this when your product is water-soluble, or you wish to avoid aqueous workups entirely.

  • Preparation: Dilute the crude reaction mixture in a non-nucleophilic, aprotic solvent (e.g., THF or dichloromethane) to ensure the resin can swell properly.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PL-DETA resin (based on the estimated millimoles of unreacted chlorotriazine) directly to the flask [1].

  • Agitation: Gently agitate the suspension on an orbital shaker or using an overhead stirrer at room temperature for 2 hours. Causality: Magnetic stir bars will physically crush the polymer beads, exposing unfunctionalized core material and clogging your filters. Gentle agitation preserves bead integrity.

  • Validation Checkpoint: Withdraw 10 µL of the supernatant, dilute, and analyze via LC-MS. The mass peak for the unreacted chlorotriazine must be undetectable. This validates that the resin has quantitatively captured the electrophile.

  • Filtration: Filter the mixture through a sintered glass frit (medium porosity). Wash the resin bed twice with the reaction solvent to elute any trapped product.

  • Isolation: The filtrate contains your pure product. The solid resin (containing the covalently bound triazine impurity) is discarded.

Part 4: Mandatory Visualization

The following diagram illustrates the logical flow and physical state changes during the solid-phase scavenging protocol described above.

ScavengerWorkflow Start Crude Reaction Mixture (Product + Unreacted Chlorotriazine) AddResin Add PL-DETA Scavenger Resin (Polymer-Supported Triamine) Start->AddResin Incubate Gentle Agitation at Room Temp (1-4 hours) AddResin->Incubate Reaction Nucleophilic Substitution: Resin-NH2 + Cl-Triazine -> Resin-NH-Triazine Incubate->Reaction Filter Filtration (Sintered Glass Frit) Reaction->Filter Solid Solid Phase: Resin-Bound Impurities (Discard) Filter->Solid Retentate Liquid Filtrate: Purified Triazine Product (Concentrate) Filter->Liquid Filtrate

Workflow for the removal of unreacted chlorotriazines using polymer-supported amine scavenger resins.

References

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY Agilent URL:[Link]

  • Cyanuric chloride CAS N°: 108-77-0 (SIDS Initial Assessment Report) OECD URL: [Link]

  • A Practical Approach (Methods and Principles in Medicinal Chemistry) Ethernet.edu.et URL:[Link]

Technical Support Center: Optimizing Temperature for Selective Triazine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triazine functionalization. 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is a highly versatile electrophilic scaffold used extensively in drug discovery, supramolecular chemistry, and materials science[1]. However, achieving precise, orthogonal substitution requires rigorous thermodynamic and kinetic control.

This guide provides mechanistic insights, standardized protocols, and troubleshooting steps to help you master the sequential Nucleophilic Aromatic Substitution (


) of cyanuric chloride.

Part 1: Mechanistic Principles (FAQs)

Q: Why is temperature the primary control mechanism for cyanuric chloride substitution? A: Cyanuric chloride begins as a highly electrophilic molecule due to the strong electron-withdrawing inductive effects of its three chlorine atoms and three ring nitrogens. The first nucleophilic attack is extremely fast and exothermic. However, once a nucleophile (such as an amine, alcohol, or thiol) attaches to the ring, it donates electron density into the triazine


-system via resonance. This 

-donation significantly lowers the electrophilicity of the remaining carbon-chlorine bonds, deactivating the ring toward further attack[2]. Consequently, the activation energy barrier increases with each substitution, requiring a stepwise increase in thermal energy (temperature) to force the next reaction[3].

Q: What are the exact activation energy barriers for each step? A: Computational and kinetic analyses demonstrate a progressive increase in the energy barrier for each sequential substitution. The first substitution requires only 2–8 kcal/mol (proceeding readily at 0 °C). The second substitution requires 9–15 kcal/mol (requiring room temperature, ~20–25 °C). The third substitution faces a barrier of >15 kcal/mol, necessitating heating or reflux conditions (60–100 °C)[3].

Q: Does the type of nucleophile affect the required temperature or order of addition? A: Yes. The inherent nucleophilicity of the incoming group dictates the reaction kinetics. When designing a multifunctional triazine, you must consider the preferential order of incorporation. Competitive studies at 0 °C in the presence of N,N-diisopropylethylamine (DIEA) establish the reactivity order as: Alcohols > Thiols > Amines [4]. Always incorporate the weakest nucleophile or the most sterically hindered group last, utilizing the highest temperature step to drive the reaction to completion.

Part 2: Workflow & Quantitative Parameters

G TCT Cyanuric Chloride (Highly Electrophilic) Mono Mono-substituted (Moderate Electrophile) TCT->Mono Nuc 1 (1.0 eq) 0-5 °C Exothermic Di Di-substituted (Weak Electrophile) Mono->Di Nuc 2 (1.0 eq) 20-25 °C Resonance Deactivation Tri Tri-substituted (Stable Product) Di->Tri Nuc 3 (Excess) 60-100 °C High Activation Barrier

Sequential S_NAr workflow of cyanuric chloride showing temperature-dependent selectivity.

Quantitative Reaction Parameters
Substitution StageTarget TemperatureEstimated TimeActivation BarrierEquivalents Required
Mono-substitution 0 – 5 °C0.5 – 2 h2 – 8 kcal/mol1.0 – 1.02 eq
Di-substitution 20 – 25 °C2 – 12 h9 – 15 kcal/mol1.0 – 1.15 eq
Tri-substitution 60 – 100 °C12 – 72 h> 15 kcal/mol3.0 – 5.0 eq

Part 3: Standardized Experimental Protocol

To prevent complex mixtures, the following self-validating one-pot sequential protocol must be used. Self-Validation Rule: Never advance to the next temperature ramp until Thin Layer Chromatography (TLC) or LC-MS confirms the complete consumption of the intermediate[5].

Step 1: Mono-substitution (0 °C)

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous solvent (e.g., Acetonitrile or DCM) under an inert atmosphere.

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • In a separate vial, dissolve Nucleophile 1 (1.02 eq) and DIEA (1.15 eq).

  • Critical: Add the nucleophile solution dropwise over 15–20 minutes to prevent localized exothermic spikes.

  • Stir at 0 °C for 2 hours. Verify the disappearance of the starting material via TLC.

Step 2: Di-substitution (Room Temperature)

  • Once Step 1 is validated, add a solution of Nucleophile 2 (1.02 eq) and DIEA (1.15 eq) dropwise to the 0 °C mixture.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stir for 4 to 12 hours. Verify the formation of the di-substituted intermediate via LC-MS.

Step 3: Tri-substitution (Reflux)

  • Due to severe electrophilic deactivation, add an excess of Nucleophile 3 (3.0 to 5.0 eq) and DIEA (3.0 to 5.0 eq)[5].

  • Equip the flask with a reflux condenser and heat the reaction to 60–100 °C (depending on the solvent's boiling point).

  • Stir for 12 to 72 hours until complete consumption of the di-substituted intermediate is observed.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

Part 4: Troubleshooting Guide

Issue: I am observing di-substituted products during my first substitution step. Root Cause: Over-substitution during the mono-substitution phase is a classic temperature control failure. Because the first substitution is highly exothermic, dumping the reagents into the flask causes localized heating, providing enough thermal energy to overcome the 9-15 kcal/mol barrier of the second substitution. Solution:

  • Ensure the cyanuric chloride solution is fully equilibrated at 0 °C before addition.

  • Strictly enforce the dropwise addition of the nucleophile over at least 15 minutes.

  • Do not exceed 1.02 equivalents of the first nucleophile.

Issue: My triazine ring is degrading, and I am isolating cyanuric acid byproducts. Root Cause: Cyanuric chloride is highly sensitive to hydrolysis. Water acts as an oxygen nucleophile, displacing chlorine to form cyanuric acid, a process that accelerates rapidly with heating[2]. Solution:

  • Use strictly anhydrous solvents and purge the reaction vessel with nitrogen or argon.

  • If your protocol requires aqueous conditions (e.g., for highly polar amino acids), tightly control the pH. Avoid prolonged heating above 80 °C in water, as alkaline hydrolysis will outcompete amine substitution at elevated temperatures.

Issue: The third substitution is stalling, leaving unreacted di-substituted intermediate after 24 hours at 60 °C. Root Cause: The di-substituted intermediate is highly deactivated. If the third nucleophile is sterically hindered or weakly nucleophilic, 60 °C does not provide sufficient thermal energy to drive the reaction forward[5]. Solution:

  • Switch to a higher-boiling solvent (e.g., 1,4-dioxane or DMF) and increase the temperature to 80–100 °C.

  • Increase the equivalents of the third nucleophile to 5.0 eq to drive the equilibrium via Le Chatelier's principle.

References

  • Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities Arabian Journal of Chemistry URL:[Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids ACS Omega URL:[Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game Frontiers in Chemistry URL:[Link]

  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Solvent selection for recrystallization of methylsulfanyl triazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Methylsulfanyl Triazines Reference Ticket: #MST-RX-GUIDE-001

Welcome to the Solid State Chemistry Support Hub. You have reached the Tier 3 Technical Support guide for the purification of 2-(methylsulfanyl)-1,3,5-triazines (e.g., Prometryn, Ametryn, and their pharmaceutical intermediates). Unlike standard chlorotriazines, the methylthio group introduces specific lipophilicity and thermal sensitivity challenges.

This guide replaces standard templates with a logic-driven troubleshooting workflow designed to resolve oiling out , poor yield , and sulfur oxidation issues.

Part 1: Solvent Selection Logic (The "Why")

The methylsulfanyl (–SMe) group drastically alters the solubility profile compared to chloro- or amino-triazines. The sulfur atom increases lipophilicity (Dispersion forces,


) while the triazine ring maintains high polarity (

) and hydrogen bonding capability (

).

The Golden Rule: You need a solvent that disrupts the crystal lattice at high temperatures (


) but is rejected by the lipophilic –SMe tail at low temperatures (

).
Recommended Solvent Systems
Solvent SystemTypeSuitabilityMechanism of Action
Methanol / Water Anti-solventPrimary Choice High solubility of triazine in hot MeOH; Water forces hydrophobic –SMe exclusion upon cooling.
Ethanol / Water Anti-solventStandard Similar to MeOH but lower toxicity. Better for pharmaceutical intermediates.
Toluene / Heptane Anti-solventAlternative Excellent for highly lipophilic derivatives. Avoids hydrolysis risks associated with water.
Ethyl Acetate SingleSpecific Good for intermediate polarity. Often requires evaporation to induce crystallization (lower yield).

Critical Warning: Avoid DMSO or DMF . While they dissolve triazines well, the high boiling point makes removal difficult, and hot DMSO can oxidize the sulfide to a sulfoxide (


), destroying your product.

Part 2: Visualizing the Decision Process

Use the following decision tree to select your starting solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Methylsulfanyl Triazine CheckSol Solubility Check (100mg in 1mL) Start->CheckSol IsSolubleCold Soluble at Room Temp? CheckSol->IsSolubleCold IsSolubleHot Soluble at Boiling? IsSolubleCold->IsSolubleHot No TooSoluble Too Soluble. Use Anti-solvent method. IsSolubleCold->TooSoluble Yes Ideal Ideal Candidate. Proceed to Single Solvent ReX. IsSolubleHot->Ideal Yes Insoluble Insoluble. Solvent too weak. IsSolubleHot->Insoluble No SelectSystem Select System TooSoluble->SelectSystem Add Water (if Alcohol) or Heptane (if Toluene)

Figure 1: Logical flow for initial solvent screening. Blue nodes represent action items; Green represents success states.

Part 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling, your solution turns into a milky emulsion or deposits a sticky oil at the bottom rather than crystals. The Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystal phase. This is common in methylthio triazines due to their low melting points (often 80–120°C) and the presence of impurities which depress the melting point further.

The Rescue Protocol

Q: My product oiled out. Is it ruined? A: No. Do not discard.

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust: Add 10-15% more of the good solvent (e.g., Methanol). This shifts the phase diagram away from the "oiling out" region.

  • Seed: Cool slightly (below boiling but above the oiling temperature) and add seed crystals of pure product.

  • Slow Down: Insulate the flask with foil or a towel. Rapid cooling promotes oiling; slow cooling promotes nucleation.

OilingOut Oil Oiling Out Observed Reheat Reheat to Clarity Oil->Reheat AddSolvent Add Good Solvent (+10% Vol) Reheat->AddSolvent Seed Seed AddSolvent->Seed Cool Slow Cool (Insulate Flask) Seed->Cool Cool->Oil Fails again Success Success Cool->Success Crystals Form

Figure 2: The "Rescue Loop" for oiled-out reactions. Note that adding more 'good' solvent lowers supersaturation, preventing the liquid phase from separating.

Part 4: Impurity Management (FAQs)

Q: The crystals smell strongly of rotten cabbage. Is this normal? A: No. A strong mercaptan smell indicates hydrolysis of the –SMe group or residual methanethiol.

  • Fix: Wash the crude solid with cold, dilute aqueous NaOH (0.1 M) before recrystallization to remove acidic thiol byproducts.

Q: My product is yellow, but it should be white. A: Methylsulfanyl triazines are susceptible to S-oxidation (forming sulfoxides) or photo-degradation.

  • Fix: Add Activated Charcoal (1-2% w/w) during the hot dissolution step. Filter while hot through Celite.

  • Precaution: Do not boil for extended periods (>1 hour) in open air.

Q: I have unreacted chlorotriazine starting material. A: Chlorotriazines are less soluble in alcohols than their methylthio counterparts.

  • Fix: Perform a "Hot Filtration."[1][2] Dissolve your product in the minimum amount of boiling ethanol. The unreacted chloro-impurity often remains undissolved. Filter it off before cooling.

Part 5: Standard Operating Procedure (SOP)

Protocol A: Methanol/Water Recrystallization (General Purpose)
  • Preparation: Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Add Methanol (approx. 3-5 mL per gram of solid). Heat to reflux (approx. 65°C).

  • Saturation: If solid remains, add Methanol in 1 mL increments until fully dissolved.

    • Checkpoint: If solution is colored, add activated charcoal and filter hot.

  • Anti-Solvent Addition: While keeping the solution near boiling, add Water dropwise.

    • Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Methanol to clear the turbidity.

  • Crystallization: Remove from heat. Cover flask. Allow to cool to room temperature undisturbed for 2 hours. Then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter by vacuum. Wash cake with cold 50:50 MeOH/Water.

Protocol B: Toluene/Heptane (For Hydrolysis-Sensitive Compounds)
  • Dissolution: Dissolve crude solid in minimum boiling Toluene (110°C).

  • Precipitation: Remove from heat source. Immediately add warm Heptane (approx. 1:1 ratio with Toluene).

  • Cooling: Allow to cool slowly. These non-polar solvents often yield larger, denser crystals.

References

  • PubChem. (n.d.). Prometryn | C10H19N5S. National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • University of Hertfordshire. (2024). Prometryn (Ref: C 34161).[3] PPDB: Pesticide Properties DataBase. Retrieved March 3, 2026, from [Link]

  • Nichols, L. (2022). Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for solubility parameter logic).

Sources

Technical Support Center: Mastering Cyanuric Chloride Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Triazine Functionalization Support Center. As researchers and drug development professionals, you frequently leverage the 1,3,5-triazine core due to its exceptional modularity in creating targeted therapeutics and advanced materials. The synthesis of these derivatives invariably begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride is a fundamental reaction, achieving high selectivity for mono- versus di-substitution requires rigorous mechanistic control.

This guide provides field-proven insights into the thermodynamic and kinetic parameters governing triazine functionalization, translating mechanistic causality into robust, self-validating experimental protocols.

Mechanistic Causality: The Logic of Sequential Substitution

To control substitution, you must understand the electronic causality of the triazine ring. The three chlorine atoms on cyanuric chloride are highly electron-withdrawing, rendering the unsubstituted ring exceptionally electrophilic.

When the first nucleophile attacks, the resulting intermediate (a dichlorotriazine) experiences a dramatic shift in electronic distribution. The newly introduced substituent (particularly amines or alkoxy groups) donates electron density into the triazine ring via resonance. This electron donation significantly reduces the ring's electrophilicity, which in turn raises the activation energy barrier required for subsequent substitutions[1].

Consequently, the reaction is inherently temperature-controlled. Computational and experimental kinetic analyses demonstrate a progressive increase in the activation energy barrier: 2–8 kcal/mol for the first substitution, 9–15 kcal/mol for the second, and >15 kcal/mol for the third[2]. To prevent over-substitution, we must strictly modulate thermal energy and carefully sequence nucleophiles based on their relative strengths[3].

Pathway Visualization

TriazineSubstitution CC Cyanuric Chloride (Highly Electrophilic) Mono Mono-substituted (Dichlorotriazine) CC->Mono Nucleophile 1 0-5 °C Ea: 2-8 kcal/mol Hydro Hydrolysis Byproducts (Cyanuric Acid) CC->Hydro H2O / pH > 7 Exothermic Di Di-substituted (Monochlorotriazine) Mono->Di Nucleophile 2 20-25 °C Ea: 9-15 kcal/mol Mono->Hydro Moisture / Heat Tri Tri-substituted (Fully Functionalized) Di->Tri Nucleophile 3 60-100 °C Ea: >15 kcal/mol

Sequential nucleophilic substitution of cyanuric chloride governed by temperature.

Quantitative Data: Substitution Parameters

The following table summarizes the thermodynamic and kinetic parameters required to achieve selective substitution[2].

Substitution LevelIntermediate FormedOptimal TemperatureActivation Energy (E_a)Relative ElectrophilicityPrimary Risk Factor
Mono-substitution Dichlorotriazine0 – 5 °C2 – 8 kcal/molExtremely HighHydrolysis, Di-substitution
Di-substitution Monochlorotriazine20 – 25 °C (RT)9 – 15 kcal/molModerateSluggish kinetics
Tri-substitution Fully Substituted60 – 100 °C (Reflux)> 15 kcal/molLowDegradation at high heat
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding, minimizing downstream failures.

Protocol A: Selective Mono-Substitution (Synthesis of Dichlorotriazine)

Causality Check: The first substitution is highly exothermic. If the nucleophile is added too rapidly, localized heating will overcome the 9-15 kcal/mol barrier of the second step, leading to di-substituted impurities[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of cyanuric chloride in 50 mL of anhydrous acetone or THF. Cool the solution to precisely 0 °C using an ice-salt bath.

  • Base Addition: Add 10 mmol of an acid scavenger (e.g., anhydrous K₂CO₃ or DIPEA) to neutralize the liberated HCl. Validation: Ensure the base is fully dispersed to prevent localized acidic pockets that could stall the reaction.

  • Nucleophile Addition: Dissolve 10 mmol of the primary nucleophile (e.g., an amine) in 20 mL of the same solvent. Add this solution dropwise (approx. 1 drop/sec) to the cyanuric chloride mixture, maintaining the internal temperature strictly below 5 °C[5].

  • Reaction Monitoring (Self-Validation): Stir for 2-4 hours at 0 °C. Monitor via TLC (typically Hexane:EtOAc 8:2). The starting cyanuric chloride (high R_f) should disappear, replaced by a single major spot (moderate R_f). If a lower R_f spot appears, di-substitution is occurring—halt addition and verify bath temperature.

  • Workup: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with ice-cold distilled water to remove salts, and dry under high vacuum.

Protocol B: Controlled Di-Substitution (Synthesis of Monochlorotriazine)

Causality Check: The dichlorotriazine intermediate is significantly less reactive due to resonance stabilization from the first substituent. We must elevate the temperature to room temperature (20-25 °C) to provide sufficient thermal energy[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the purified mono-substituted dichlorotriazine in 50 mL of THF.

  • Base Addition: Add 10-12 mmol of K₂CO₃ or DIPEA. Stir vigorously at room temperature.

  • Nucleophile Addition: Add 10 mmol of the second nucleophile dropwise. Because the risk of over-substitution to the tri-substituted product at room temperature is minimal (E_a > 15 kcal/mol), addition can be slightly faster than in Protocol A.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 12-24 hours. Monitor via TLC. The reaction is complete when the mono-substituted starting material is entirely consumed.

  • Workup: Remove the solvent under reduced pressure. Resuspend the residue in water/ethyl acetate, extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

Troubleshooting & FAQs

Q1: I am attempting a mono-substitution, but my LC-MS shows a complex mixture of mono-, di-, and tri-substituted products. How do I fix this? A1: This is a classic symptom of poor thermal management or incorrect nucleophile sequencing.

  • Thermal Control: The first substitution is highly exothermic. If you add the nucleophile too quickly, the localized temperature spikes, providing enough energy to drive the second and third substitutions[5]. Use a syringe pump for dropwise addition and ensure vigorous stirring.

  • Nucleophile Strength: If synthesizing an asymmetric triazine in a one-pot sequential method, you must add the weakest nucleophile first (when the ring is most electrophilic) and the strongest nucleophile last to suppress over-substitution[3].

Q2: My yield for the mono-substituted product is low, and I observe highly polar, baseline-sticking spots on my TLC plate. What is happening? A2: You are observing hydrolysis. Cyanuric chloride is highly sensitive to moisture and will react with water to form cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine) and its chlorinated derivatives, which are highly polar and often insoluble[5].

  • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (nitrogen/argon). If your protocol requires an aqueous-organic solvent mixture, you must strictly maintain the temperature at 0 °C and control the pH. Alkaline conditions (pH > 7) severely accelerate hydrolysis[5].

Q3: I am trying to perform the third substitution (tri-substitution) with a bulky amine, but the reaction stalls even at reflux. Why? A3: By the time two substituents are added, the triazine ring is highly electron-rich (low electrophilicity), and the adjacent positions are sterically hindered.

  • Solution: You must increase the nucleophilicity of your reagent or the electrophilicity of the ring. Consider using a stronger base (e.g., NaH) to deprotonate the amine prior to addition, or switch to a higher-boiling solvent like 1,4-dioxane or DMF to achieve reaction temperatures of 100-150 °C (often facilitated by microwave irradiation)[1].

References
  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: MDPI URL: [Link]

  • Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids Source: ACS Publications URL: [Link]

Sources

TriazineCoupling_TechHub: Catalyst Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Sterically Hindered 1,3,5-Triazine Coupling (Suzuki-Miyaura & Buchwald-Hartwig) Operator: Senior Application Scientist

Core Directive: The Steric-Electronic Paradox

Welcome to the technical support hub. If you are working with sterically hindered triazines (e.g., ortho-substituted chlorotriazines), you are likely facing a specific paradox:

  • Electronic Reality: The 1,3,5-triazine core is highly electron-deficient, making the C-Cl bond prone to nucleophilic attack (

    
    ) and oxidative addition.
    
  • Steric Reality: Bulky substituents at the 4- or 6-positions create a "picket fence" around the halogen, physically blocking the palladium center.

The Result: Standard catalysts (Pd(PPh3)4, Pd(dppf)Cl2) fail because they cannot penetrate the steric wall, or they decompose before the slow oxidative addition occurs.

This guide provides a self-validating system to overcome this barrier using Next-Generation Pre-catalysts and Ligand-Specific Screening .

The "Engine": Catalyst & Ligand Selection[1][2][3][4][5]

Do not rely on in-situ catalyst mixing (Pd(OAc)2 + Ligand) for hindered triazines. The induction period is too long, leading to Pd-black formation. Use Palladacycle Pre-catalysts (G3/G4) to ensure rapid, 1:1 active species generation.

Recommended Ligand Systems (The "Big Three")
Ligand ClassSpecific LigandTarget ApplicationWhy it Works
Dialkylbiaryl Phosphine XPhos Suzuki Coupling (General)Large steric bulk promotes reductive elimination; electron-richness speeds up oxidative addition.
Dialkylbiaryl Phosphine RuPhos Buchwald-Hartwig (Secondary Amines)Exceptional stability; prevents catalyst poisoning by the triazine nitrogens.
Dialkylbiaryl Phosphine BrettPhos / AdBrettPhos Buchwald-Hartwig (Primary Amines)Highly selective for primary amines; resists

-hydride elimination.
Tri-alkyl Phosphine

Suzuki (Extremely Hindered)Small cone angle but massive bulk; forces open the coordination sphere for very bulky substrates.

Troubleshooting Diagnostics (Q&A)

Scenario A: "The Starting Material is Untouched"

Symptom: LCMS shows 95%+ starting chlorotriazine after 4 hours at 80°C. No Pd-black visible (solution remains clear/yellow).

  • Diagnosis: Oxidative Addition Failure. The catalyst is stable but cannot access the C-Cl bond due to steric blocking.

  • Fix:

    • Switch Ligand: Move to SPhos or XPhos . These ligands create a "monoligated" Pd(0) species that is smaller and more reactive than the bis-ligated complexes formed by

      
      .
      
    • Increase Temperature: Hindered triazines often require >100°C. Switch solvent from THF to 1,4-Dioxane or Toluene .

Scenario B: "The Reaction Turned Black Immediately"

Symptom: Rapid precipitation of black powder (Pd metal) within 30 minutes. Conversion stops at <20%.

  • Diagnosis: Catalyst Decomposition ("Death"). The oxidative addition is too slow, or the ligand is detaching from the metal.

  • Fix:

    • Use Pre-catalysts: Switch to XPhos Pd G4 . This releases the active species only upon heating and base interaction, preventing premature death.

    • Ligand Overload: If using in-situ methods, increase Ligand:Pd ratio from 1:1 to 2:1 to stabilize the metal center.

Scenario C: "I See Hydroxy-Triazine (Hydrolysis)"

Symptom: Mass spec shows [M-Cl + OH] peak.

  • Diagnosis: Base-Mediated Hydrolysis. The electron-deficient triazine is reacting with water/hydroxide faster than the palladium cycle can proceed.

  • Fix:

    • Anhydrous Conditions: Eliminate water. Switch from

      
      /Water to Cs₂CO₃  or K₃PO₄ (finely ground)  in anhydrous Dioxane  or Toluene .
      
    • Base Strength: If using NaOtBu (strong base), downgrade to K₂CO₃ (weak base) to reduce nucleophilic attack on the ring.

Scenario D: "I See Dehalogenated Product (H-Triazine)"

Symptom: Mass spec shows [M-Cl + H] peak.

  • Diagnosis: Protodehalogenation. The Pd inserted, but Transmetalation failed. The Pd-intermediate grabbed a hydride (from solvent or base) and eliminated.[1]

  • Fix:

    • Solvent Switch: Avoid alcohols (isopropanol/ethanol) which act as hydride sources. Use Toluene or DME .

    • Boost Transmetalation: For Suzuki, add water (trace) or fluoride (CsF) to activate the boronic acid, making it compete better against the hydride transfer.

Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting hindered triazine couplings.

TriazineTroubleshooting Start Reaction Outcome Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Intact SM Intact (>90%) CheckSM->SM_Intact No SM_Consumed SM Consumed CheckSM->SM_Consumed Yes CheckPd Did Solution Turn Black? SM_Intact->CheckPd CheckProd Identify Major Byproduct (LCMS) SM_Consumed->CheckProd Issue_OA ISSUE: Oxidative Addition Failure Sterics blocking Pd approach CheckPd->Issue_OA No (Clear/Yellow) Issue_Stab ISSUE: Catalyst Decomposition Pd precipitation CheckPd->Issue_Stab Yes (Black Ppt) Fix_OA FIX: Use XPhos/SPhos Increase Temp (>100°C) Issue_OA->Fix_OA Fix_Stab FIX: Switch to G3/G4 Pre-catalyst Increase Ligand:Pd Ratio Issue_Stab->Fix_Stab Hydrolysis [M-Cl+OH] (Hydrolysis) CheckProd->Hydrolysis Dehal [M-Cl+H] (Dehalogenation) CheckProd->Dehal Fix_Hydro FIX: Anhydrous Conditions Weaker Base (K3PO4) Avoid NaOtBu Hydrolysis->Fix_Hydro Fix_Dehal FIX: Remove Alcohol Solvents Activate Boronate (CsF) Increase Catalyst Loading Dehal->Fix_Dehal

Caption: Decision tree for diagnosing failure modes in sterically hindered triazine cross-coupling.

Experimental Protocol: The "Robust Screen"

This protocol uses a Design of Experiment (DoE) approach to screen the most likely successful conditions for hindered substrates.

Reagents:

  • Substrate: 0.1 mmol hindered chlorotriazine.

  • Coupling Partner: 0.15 mmol Boronic Acid (Suzuki) or Amine (Buchwald).

  • Catalyst: 2.0 mol% XPhos Pd G4 (or RuPhos Pd G4 for amines).

  • Solvent: 1.0 mL (0.1 M concentration).

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk):

    • Charge reaction vials with a stir bar, Substrate, and Coupling Partner.

    • Add Base (see table below for selection).[2]

    • Add Pre-catalyst G4 last (solid).

  • Solvent Addition:

    • Evacuate and backfill with Argon (3x).[2]

    • Add sparged/degassed solvent.[3][4][2]

  • Reaction:

    • Seal vials. Heat to 100°C for 12 hours.

    • Self-Validation Check: The solution should remain homogeneous (dark orange/red). If it turns clear or black precipitates form early, the catalyst has failed.

  • Workup:

    • Filter through a Celite plug (elute with EtOAc).

    • Analyze via UPLC-MS (254 nm).

Screening Matrix (Run these 4 parallel reactions):

EntrySystem TypeCatalystBaseSolventRationale
A Hydrous (Standard) XPhos Pd G4

(2M aq)
DioxaneStandard Suzuki conditions; water aids transmetalation.
B Anhydrous (Sensitive) XPhos Pd G4

(Solid, ground)
ToluenePrevents hydrolysis of sensitive triazines.
C High Activation SPhos Pd G4

DMESPhos is smaller/more active; Cs+ aids solubility.
D Amine Coupling RuPhos Pd G4NaOtBuTolueneStandard Buchwald conditions for hindered amines.

References & Authority

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides." Chemical Reviews, 2016.

    • Cited for: Mechanism of amine coupling and ligand selection (RuPhos/BrettPhos).

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.

    • Cited for: Fundamental mechanistic insights into oxidative addition bottlenecks.

  • BenchChem Technical Guides. "Troubleshooting Suzuki Coupling of Chloropyrimidines/Triazines." BenchChem Support, 2025.[4][2][5]

    • Cited for: Specific side-reaction profiles (Hydrolysis vs. Dehalogenation) in nitrogen-heterocycles.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide." Technical Library.

    • Cited for: Pre-catalyst (G3/G4) activation protocols.[1]

Sources

Validation & Comparative

Mechanistic Foundation: EI Fragmentation of Chlorinated Triazines

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to GC-MS Fragmentation and Platform Comparison for Chlorinated Triazine Derivatives

As a Senior Application Scientist, I frequently consult with drug development professionals and environmental toxicologists who struggle with the quantification and structural elucidation of chlorinated triazine derivatives (e.g., atrazine, simazine, propazine, and cyanazine). These compounds, widely utilized as herbicides, present unique analytical challenges due to their structural similarities, complex environmental matrices, and the presence of numerous degradation products.

This guide provides an objective, data-driven comparison of modern Gas Chromatography-Mass Spectrometry (GC-MS) platforms—specifically Single Quadrupole (GC-SQ), Triple Quadrupole (GC-QqQ), and Quadrupole Time-of-Flight (GC-QTOF)—for triazine analysis. Furthermore, it details the fundamental electron ionization (EI) fragmentation mechanics that dictate method development.

Understanding the fragmentation pathways of chlorinated triazines under standard 70 eV Electron Ionization (EI) is the cornerstone of robust method development. You cannot optimize a Multiple Reaction Monitoring (MRM) transition or interpret a high-resolution spectrum without first understanding why specific bonds break.

Chlorinated triazines share a 1,3,5-triazine ring substituted with a chlorine atom and two alkylamino groups. When subjected to 70 eV EI, the molecular ion


 is typically stable enough to be observed, but the dominant fragmentation is driven by the alkylamino side chains[1].

The Causality of Cleavage:

  • 
    -Cleavage (Alkyl Loss):  The most thermodynamically favored pathway is the loss of an alkyl radical (e.g., a methyl group, 
    
    
    
    , 15 Da) from the side chain. This
    
    
    -cleavage stabilizes the positive charge on the adjacent secondary amine nitrogen via resonance with the triazine ring. For atrazine (MW 215), this results in the base peak at m/z 200[1].
  • Loss of Halogen: The cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da or 37 Da, reflecting the natural isotopic distribution of chlorine). This produces a characteristic isotopic cluster that acts as a diagnostic fingerprint for chlorinated species.

  • Dealkylation & Ring Cleavage: Further fragmentation involves the complete loss of the alkyl groups (yielding m/z 173 in both atrazine and simazine) and eventual breakdown of the triazine ring[2]. Cyanazine, uniquely possessing a nitrile group, exhibits a characteristic loss of the cyanogen radical, yielding a major fragment at m/z 214[3].

G M Atrazine Molecular Ion [M]+ m/z 215 F1 Base Peak [M-CH3]+ m/z 200 (Alpha-cleavage) M->F1 -CH3 (15 Da) F2 Fragment [M-Cl]+ m/z 180 M->F2 -Cl (35 Da) F3 Fragment [M-C2H5]+ m/z 186 M->F3 -C2H5 (29 Da)

EI-MS fragmentation pathway of Atrazine at 70 eV.

Analytical Platform Comparison: GC-SQ vs. GC-QqQ vs. GC-QTOF

When selecting an analytical platform for triazine derivatives, the choice dictates the balance between sensitivity, selectivity, and structural elucidation capability.

  • GC-SQ (Single Quadrupole - SIM Mode): Historically the workhorse for water analysis. It offers excellent sensitivity for clean matrices[4]. However, in complex matrices (e.g., soil extracts, biological fluids), co-eluting isobaric interferences inflate the baseline, leading to false positives and poor Limits of Quantitation (LOQs).

  • GC-QqQ (Triple Quadrupole - MRM Mode): The gold standard for targeted quantitation. By isolating the precursor ion (e.g., m/z 215 for atrazine) in Q1, fragmenting it via Collision-Induced Dissociation (CID) in Q2, and selecting a specific product ion (e.g., m/z 200) in Q3, chemical noise is virtually eliminated[5]. This provides a signal-to-noise (S/N) enhancement of up to 5x-10x over single quad systems in complex matrices[5][6].

  • GC-QTOF (Quadrupole Time-of-Flight): The premier choice for non-targeted screening and metabolite identification. It provides exact mass measurements (sub-5 ppm mass accuracy), allowing researchers to differentiate between isobaric interferences and elucidate the exact elemental composition of unknown degradation products[7].

Quantitative Performance Comparison
Feature / MetricGC-SQ (SIM Mode)GC-QqQ (MRM Mode)GC-QTOF (HRMS Mode)
Primary Application Clean matrices (drinking water)Complex matrices (soil, plasma)Unknown screening, metabolomics
Typical LOD (Atrazine) 0.1 – 2.0 ng/mL[4]0.005 – 0.05 ng/mL[8]0.5 – 1.0 ng/mL
Selectivity Moderate (relies on retention time + 3 ions)Very High (Precursor

Product transition)
Ultimate (Exact mass & isotopic fidelity)
Matrix Tolerance Low (susceptible to baseline elevation)High (filters out chemical noise)High (mass resolution separates noise)
Structural Elucidation Limited to library matching (NIST/Wiley)Limited to known CID pathwaysExcellent (empirical formula generation)

Self-Validating Experimental Protocol: Triazine Extraction and GC-MS/MS Analysis

To ensure absolute trustworthiness in your data, a protocol must be self-validating. This means incorporating isotopically labeled internal standards (e.g., Atrazine-d5) prior to extraction to account for matrix effects, recovery losses, and instrument drift[1][7]. The following is a field-proven QuEChERS-based workflow optimized for GC-QqQ analysis of chlorinated triazines in complex matrices[9].

Step-by-Step Methodology

Phase 1: Sample Preparation (Modified QuEChERS)

  • Spiking: Weigh 10 g of homogenized sample (e.g., soil or tissue) into a 50 mL centrifuge tube. Spike with 50

    
    L of a 1 
    
    
    
    g/mL Atrazine-d5 internal standard solution[7]. Causality: Adding the IS at step zero ensures all subsequent volumetric or extraction losses are mathematically normalized.
  • Extraction: Add 10 mL of Acetonitrile (ACN). Vortex vigorously for 1 minute. ACN is chosen because it easily penetrates aqueous matrices and precipitates proteins, ensuring high recovery of semi-polar triazines[9].

  • Partitioning: Add QuEChERS extraction salts (4 g anhydrous

    
    , 1 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality:
    
    
    
    drives an exothermic reaction that forces water out of the organic phase, while NaCl facilitates the "salting-out" effect, driving triazines into the ACN layer[9].
  • dSPE Cleanup: Transfer 1 mL of the upper ACN layer to a 2 mL dSPE tube containing 150 mg

    
     and 50 mg Primary Secondary Amine (PSA). Vortex and centrifuge. Causality: PSA removes organic acids and polar pigments that would otherwise contaminate the GC inlet and suppress ionization[9].
    

Phase 2: GC-MS/MS Instrumental Parameters

  • Injection: Inject 1

    
    L of the cleaned extract in splitless mode at 250°C. Use a highly inert liner with glass wool to trap non-volatile matrix residue.
    
  • Chromatographic Separation: Utilize a 30 m x 0.25 mm x 0.25

    
    m DB-5ms (or equivalent 5% phenyl/95% dimethylpolysiloxane) capillary column.
    
    • Oven Program: 70°C (hold 1 min), ramp at 20°C/min to 150°C, then 10°C/min to 280°C (hold 5 min). Helium carrier gas at 1.0 mL/min constant flow.

  • Mass Spectrometry (MRM Mode):

    • Ion Source: EI at 70 eV, 280°C.

    • Collision Gas: Argon or Nitrogen at optimized CID voltage (typically 15-30 V depending on the transition)[5].

    • Transitions:

      • Atrazine: m/z 215

        
         200 (Quantifier), 215 
        
        
        
        173 (Qualifier).
      • Simazine: m/z 201

        
         186 (Quantifier), 201 
        
        
        
        173 (Qualifier).
      • Atrazine-d5 (IS): m/z 220

        
         205.
        

Workflow S1 Sample Prep (QuEChERS + dSPE) S2 GC Separation (DB-5ms Column) S1->S2 S3 Ionization (EI Source 70eV) S2->S3 S4 Mass Analysis (QqQ MRM Mode) S3->S4 S5 Data Processing (IS Normalization) S4->S5

Standard GC-MS/MS analytical workflow for chlorinated triazines.

Conclusion and Recommendations

For laboratories routinely analyzing chlorinated triazine derivatives, the choice of instrumentation fundamentally alters data integrity. While GC-SQ remains viable for pristine water samples, it is a liability in complex matrices. GC-QqQ (MS/MS) is the definitive recommendation for quantitative drug metabolism, pharmacokinetic (DMPK) studies, and environmental soil analysis due to its unmatched ability to filter chemical noise via CID fragmentation[5][6]. Conversely, for researchers focused on discovering novel degradation pathways or unknown metabolites, the exact mass capabilities of GC-QTOF are indispensable[7].

References

  • Comparison of gas and high performance liquid chromatography with selective detection for determination of triazine herbicides and their degradation products extracted ultrasonically from soil. ResearchGate. Available at:[Link]

  • Enhanced selectivity in the determination of triazines in environmental samples by benchtop CGC-MS-MS. Eindhoven University of Technology. Available at:[Link]

  • Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. ResearchGate. Available at:[Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Department of Science Service. Available at:[Link]

  • Simazine | C7H12ClN5 | CID 5216. PubChem - NIH. Available at: [Link]

  • Analytical Methods for Atrazine and its Degradation Products. Analytical Sciences Digital Library. Available at:[Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at:[Link]

  • GC/MS/MS Pesticide Residue Analysis. HPST. Available at:[Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available at:[Link]

Sources

Validating Purity of Triazine Intermediates Using LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development. Content Type: Technical Comparison & Validation Guide.

Executive Summary: The Purity Paradox in Triazine Chemistry

Triazine cores (1,3,5-triazines) are ubiquitous scaffolds in drug discovery (e.g., PI3K inhibitors) and agrochemicals (e.g., Atrazine). However, the synthesis of these intermediates—typically via nucleophilic substitution of cyanuric chloride—is fraught with "silent" impurities.

Traditional validation methods like HPLC-UV often fail to detect non-chromophoric hydrolysis byproducts or co-eluting oligomers. GC-MS struggles with the thermal instability of polar triazine metabolites. This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior modality for validating triazine purity, offering a self-validating system that detects, identifies, and quantifies trace impurities that other methods miss.

The Comparative Landscape: Why LC-MS?

To scientifically ground the shift to LC-MS, we must objectively compare it against the standard alternatives used in process chemistry.

Table 1: Performance Matrix for Triazine Purity Analysis
FeatureHPLC-UV (PDA) GC-MS LC-MS (ESI) Verdict
Primary Detection Chromophore Absorbance (254 nm)Volatility & EI FragmentationMass-to-Charge Ratio (

)
LC-MS Wins
Specificity Low: Co-eluting peaks with similar UV spectra are indistinguishable.High: Fingerprint fragmentation.Ultra-High: Resolves co-eluting peaks by mass extraction (EIC).LC-MS Wins
Thermal Stability Excellent (Ambient/Low Temp).Poor: Triazines often degrade/polymerize in the injector port.Excellent (Soft Ionization).LC-MS/HPLC Win
Impurity ID Impossible for unknowns without standards.Good for library matching.Excellent: Molecular weight + MS/MS structural elucidation.LC-MS Wins
Blind Spots Misses hydrolysis products (e.g., cyanuric acid) lacking strong UV absorbance.Misses polar/non-volatile oligomers.Minimal (detects almost all ionizable species).LC-MS Wins
The "Silent" Impurity Problem

In the synthesis of mono-substituted triazines, a common impurity is the hydrolyzed intermediate (where a -Cl is replaced by -OH due to moisture).

  • UV Limitation: The -OH substitution shifts the

    
     and significantly lowers extinction coefficients, causing UV to drastically underestimate impurity levels.
    
  • LC-MS Advantage: These species ionize efficiently in ESI mode, allowing accurate quantification relative to the parent peak.

Strategic Framework: The Self-Validating Workflow

A robust validation protocol must be circular—it must prove itself correct. We utilize a "Mass Balance" approach where the MS data is cross-referenced with UV data to ensure no signal suppression is hiding impurities.

Diagram 1: Triazine Synthesis & Impurity Generation Pathway

This diagram illustrates the chemical origin of impurities that must be detected.

TriazinePathways Cyanuric Cyanuric Chloride (Starting Material) Mono Mono-Substituted Intermediate (TARGET) Cyanuric->Mono + 1 eq Amine (0-5°C) Hydrolysis Hydroxy-Triazine (Hydrolysis Impurity) Cyanuric->Hydrolysis Direct Hydrolysis Amine R-NH2 (Reagent) Amine->Mono Di Di-Substituted (Over-reaction Impurity) Mono->Di + Excess Amine (>20°C) Mono->Hydrolysis + H2O (Moisture)

Caption: Reaction pathways showing the Target Intermediate (Green) and critical impurities (Grey) arising from over-reaction or moisture.

Deep Dive: LC-MS Experimental Protocol

This protocol is designed for a generic Mono-chloro-mono-amino-triazine intermediate .

Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC coupled to a Single Quadrupole or Q-TOF MS.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Thermo Hypersil GOLD.

    • Why? Core-shell particles provide high resolution at lower backpressures, essential for separating structurally similar triazine oligomers.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (pH ~3.5).

    • B: Acetonitrile (LC-MS Grade).

    • Causality: Acidic pH ensures protonation of the triazine ring nitrogens (

      
       ~1-2), maximizing sensitivity in ESI(+) mode. Ammonium formate is volatile and prevents salt precipitation in the MS source.
      
Gradient Profile
Time (min)% BFlow (mL/min)Action
0.0050.4Initial equilibration (retain polar hydrolysis products)
1.0050.4Isocratic hold
8.00950.4Linear ramp to elute hydrophobic di-substituted impurities
10.00950.4Wash
10.1050.4Re-equilibration
MS Parameters (Source: ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Scan Range:

    
     100 – 1000 (To capture dimers/oligomers).
    

Validation Workflow: The "Purity Profiling" System

To validate purity, we do not just look for the target peak; we actively hunt for specific mass defects.

Diagram 2: The LC-MS Validation Logic Flow

This diagram details the decision-making process during data analysis.

ValidationLogic Sample Crude Intermediate Sample LCMS Run LC-MS (Full Scan) Sample->LCMS Data Total Ion Chromatogram (TIC) LCMS->Data Check1 Main Peak ID? (Match Target m/z) Data->Check1 Check2 Scan for Impurities Check1->Check2 Confirmed Imp1 Check m/z = Target + Amine - HCl (Over-reaction) Check2->Imp1 Imp2 Check m/z = Target - Cl + OH (Hydrolysis) Check2->Imp2 Calc Calculate % Purity (Area Normalization) Imp1->Calc Imp2->Calc

Caption: Logic flow for identifying specific impurity classes based on mass shifts before final purity calculation.

Step-by-Step Validation Procedure
  • System Suitability: Inject a standard of the pure intermediate. Ensure peak asymmetry is < 1.2 and retention time stability is < 0.1 min.

  • Blank Analysis: Inject the solvent blank. Verify no carryover (triazines are "sticky" on C18).

  • Impurity Hunting (The "Mass Shift" Rule):

    • Target Mass (

      
      ):  Identify the main peak.
      
    • Hydrolysis Check: Extract ion chromatogram (EIC) for

      
      .
      
    • Dimer Check: Extract EIC for

      
      .
      
    • Over-reaction Check: Extract EIC for

      
      .
      
  • Quantification:

    • Integrate all peaks > 0.1% of the main peak area in the TIC.

    • Critical Step: Compare UV purity vs. MS purity.[1] If UV purity is 99% but MS purity is 95%, you have non-chromophoric impurities (likely hydrolysis products). Report the lower value (MS) for safety.

Data Analysis & Reporting

When publishing or reporting validation data, use the following structure to demonstrate rigor.

Example Data Summary (Hypothetical):

ComponentRetention Time (min)Observed

[M+H]+
IdentityPurity Contribution
Target Intermediate 4.52202.1Mono-amino-triazine96.4%
Impurity A1.20184.1Hydrolyzed Product (-Cl/+OH)2.1%
Impurity B6.80350.3Dimer1.5%
Total Purity 96.4%

Note: Impurity A elutes early (more polar) and might be missed by UV if the gradient starts too high in organic solvent.

References

  • Smith, G.A., et al. (2007).[2] Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS). US EPA Method 536.[2][3]0. Link

  • Thermo Fisher Scientific. (2008). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS. Application Note 437. Link

  • Rodriguez-Rodriguez, C., et al. (2020). Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems. Journal of Chromatography B. Link

  • Hogendoorn, E.A., & van Zoonen, P. (2000). Recent and future developments of liquid chromatography in pesticide trace analysis. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Analysis of Pesticides in Water by LC/MS/MS using the Agilent 6460 Triple Quadrupole LC/MS. Application Note. Link

Sources

A Comparative Guide to the Bioactivity of Methylthio vs. Methoxy Substituted Triazines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and agrochemical science, the strategic selection of chemical substituents is a cornerstone of designing potent and selective bioactive molecules. The 1,3,5-triazine scaffold, a versatile and privileged structure, has given rise to a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2][3][4] The bioactivity of these triazine derivatives is profoundly influenced by the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.[1] This guide provides an in-depth, objective comparison of the bioactivity of triazines bearing two common and seemingly similar substituents: the methylthio (-SCH3) and methoxy (-OCH3) groups.

While both are small, electron-donating groups, the subtle differences in their electronic and steric properties can lead to significant variations in biological activity. This guide will delve into these differences, supported by experimental data, to provide a clear understanding of how the choice between a methylthio and a methoxy substituent can impact the performance of triazine-based compounds across various applications.

At a Glance: Key Differences and Biological Implications

FeatureMethylthio (-SCH3)Methoxy (-OCH3)Biological Implication
Electronegativity Sulfur is less electronegative than oxygen.Oxygen is more electronegative than sulfur.Influences the electron density of the triazine ring, affecting binding interactions with biological targets.
Polarizability Sulfur is more polarizable than oxygen.Oxygen is less polarizable than sulfur.Can lead to stronger van der Waals interactions with target proteins.
Size The sulfur atom is larger than the oxygen atom.The oxygen atom is smaller than the sulfur atom.Can affect the steric fit of the molecule within a binding pocket.
Metabolic Stability Can be susceptible to oxidation to sulfoxide and sulfone.Generally more metabolically stable.Impacts the pharmacokinetic profile and duration of action of the compound.

Comparative Bioactivity in Different Therapeutic and Agricultural Areas

The choice between a methylthio and a methoxy substituent can have a profound impact on the biological activity of triazine derivatives. Below, we explore these differences in the context of anticancer, antimicrobial, and herbicidal applications.

Anticancer Activity: A Tale of Two Substituents

Both methylthio- and methoxy-substituted triazines have been extensively investigated as potential anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][4]

Methylthio-Substituted Triazines:

Derivatives containing the methylthio group have shown significant promise as anticancer agents. For instance, a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5] Several of these compounds exhibited potent activity, with IC50 values in the low micromolar range.[5] The presence of the methylthio linker was found to be crucial for the observed anticancer effects.

Methoxy-Substituted Triazines:

Methoxy-substituted triazines have also demonstrated potent anticancer properties, with many derivatives targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[6][7][8] For example, some mono- and bis(dimethylpyrazolyl)-s-triazine derivatives with methoxy groups have shown excellent potency against various cancer cell lines, with IC50 values in the nanomolar range.[8]

Comparative Insights:

While direct comparative studies are limited, a general trend that emerges from the literature is that the choice of substitution can influence the specific molecular target and the potency of the compound. For instance, in some series of PI3K inhibitors, the replacement of a morpholine group (containing an oxygen atom) with a piperazine group led to a significant reduction in activity, highlighting the sensitivity of this target to the nature of the heteroatom.[2] This suggests that the higher electronegativity of the oxygen in the methoxy group might be more favorable for interactions with certain kinase targets compared to the sulfur in the methylthio group.

Quantitative Comparison of Anticancer Activity:

Compound ClassSubstituentCancer Cell LineIC50 (µM)Reference
Pyrazolyl-s-triazineMethoxyHCT-116 (Colon)0.50[8]
Pyrazolyl-s-triazineMethoxyMCF-7 (Breast)2.29 - 5.53[1]
Benzimidazolyl-s-triazineMethoxyA549, MCF-7, Hela0.20 - 1.25[2]
Triazine-sulfonamide hybridMethylthioHCT-116, MCF-7, HeLa3.6 - 11.0[5]
Antimicrobial Activity: The Sulfur Advantage

In the realm of antimicrobial agents, methylthio-substituted triazines appear to have an edge over their methoxy counterparts in certain contexts.

Methylthio-Substituted Triazines:

Several studies have reported on the synthesis and evaluation of methylthio-triazine derivatives as potent antimicrobial agents.[9] For example, a series of novel s-triazine derivatives incorporating a 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one moiety exhibited significant in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[9]

Methoxy-Substituted Triazines:

Methoxy-substituted triazines have also been investigated for their antimicrobial properties.[10] In one study, a series of 2,4,6-trisubstituted-1,3,5-triazines were synthesized, and it was found that compounds with electron-donating groups, such as a methoxy group, showed good antibacterial activity.[10]

Comparative Insights:

A study comparing thiophenol derivatives of methoxy-triazines to their phenol counterparts in terms of antibacterial and antituberculosis activity found that the thiophenol derivatives were more active. This suggests that the presence of the sulfur atom, as in a methylthio group, may enhance antimicrobial efficacy. The increased polarizability of sulfur compared to oxygen could lead to more favorable interactions with bacterial enzymes or cell wall components.

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL):

Compound ClassSubstituentS. aureusE. coliReference
Trisubstituted-s-triazineMethoxy-50[10]
Imidazo-triazine derivative-15.63.91
Pyrimido-triazine derivative-15.61.95
Triazine-thiadiazole hybridMethylthio--[9]
Herbicidal Activity: A Well-Established Domain

Triazines are a well-known class of herbicides, and both methylthio and methoxy substitutions have been utilized in the development of commercial products.[11][12]

Mechanism of Herbicidal Action:

Triazine herbicides act by inhibiting photosynthesis in susceptible plants.[11][12] They bind to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain, blocking the flow of electrons and ultimately leading to the death of the plant.[3][13]

dot

Herbicidal_Mechanism cluster_inhibition Inhibition by Triazine Light Light Photosystem II (PSII) Photosystem II (PSII) Light->Photosystem II (PSII) Electron Transport Chain Electron Transport Chain Photosystem II (PSII)->Electron Transport Chain e- ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Plant Growth Plant Growth ATP & NADPH Production->Plant Growth Triazine Herbicide Triazine Herbicide D1 Protein D1 Protein Triazine Herbicide->D1 Protein Binds to D1 Protein->Electron Transport Chain Blocks e- flow MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plate->Incubate for 24h Add triazine compounds at various concentrations Add triazine compounds at various concentrations Incubate for 24h->Add triazine compounds at various concentrations Incubate for 48-72h Incubate for 48-72h Add triazine compounds at various concentrations->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 2-4h->Add solubilizing agent (e.g., DMSO) Measure absorbance at ~570 nm Measure absorbance at ~570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at ~570 nm

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2. [14]2. Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test triazine compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included. [14]3. Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity: Broth Dilution Method

The broth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [15] Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilutions: The test triazine compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. 6. Determination of MBC/MFC (Optional): To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC or MFC. [15]

Conclusion

The choice between a methylthio and a methoxy substituent on a triazine scaffold is a critical decision in the design of bioactive compounds. While both groups are small and electron-donating, their distinct electronic and steric properties can lead to significant differences in biological activity.

In the context of anticancer agents , both methylthio- and methoxy-substituted triazines have shown considerable promise, with the optimal choice likely being target-dependent. For certain kinase targets, the higher electronegativity of the methoxy group may be advantageous for forming key interactions.

For antimicrobial applications , the available evidence suggests that the methylthio group, with its greater polarizability, may confer superior activity in some cases.

In the field of herbicides , both substitutions have been successfully commercialized, with the primary determinant of efficacy being the shared mechanism of photosystem II inhibition. Differences in their environmental fate and crop selectivity are more likely attributable to variations in their overall physicochemical properties.

This guide has provided a comparative overview of the bioactivity of methylthio- and methoxy-substituted triazines, supported by experimental data and detailed protocols. It is our hope that this information will serve as a valuable resource for researchers and professionals in the ongoing quest to develop novel and effective bioactive molecules.

References

  • The Mode of Action of Triazine Herbicides in Plants - ResearchGate. Available from: [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - MDPI. Available from: [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | ACS Omega. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy | ChemRxiv. Available from: [Link]

  • Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods - PMC. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Publishing. Available from: [Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC. Available from: [Link]

  • The Antitumor Activity of s-Triazine Derivatives - Encyclopedia.pub. Available from: [Link]

  • Phosphoinositol-3-kinase (PI3K) inhibitors based on 1,3,5-triazine derivatives for targeted antitumor therapy | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of Triazine Derivatives as Antibacterial Agents - IJRESM. Available from: [Link]

  • Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents - AESS Publications. Available from: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Available from: [Link]

  • Facile Synthesis, Characterization, and In Vitro Antimicrobial Screening of a New Series of 2,4,6-Trisubstituted-s-triazine Based Compounds - PMC. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | Scilit. Available from: [Link]

  • Exploring s-triazine derivatives as anticancer agents. Available from: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC. Available from: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC. Available from: [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available from: [Link]

  • Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand - MDPI. Available from: [Link]

  • (PDF) Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. Available from: [Link]

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC. Available from: [Link]

  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. Available from: [Link]

  • Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers - PMC. Available from: [Link]

  • Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC. Available from: [Link]

  • New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives - MDPI. Available from: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Available from: [Link]

  • Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed. Available from: [Link]

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - ResearchGate. Available from: [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC. Available from: [Link]

  • Triazine based chemical entities for anticancer activity | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - ResearchGate. Available from: [Link]

  • Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4 ... - PubMed. Available from: [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De - MOST Wiedzy. Available from: [Link]

  • JPS6351379A - Triazine derivatives, their production methods and herbicides containing them as active ingredients - Google Patents.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents - Scientific Research Publishing. Available from: [Link]

  • Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors - Arabian Journal of Chemistry. Available from: [Link]

  • Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - Queen's University Belfast. Available from: [Link]

  • A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste - Griffith Research Online. Available from: [Link]

  • Determination of chlorotriazines, methylthiotriazines and one methoxytriazine by SPE-LC-UV in water samples - PubMed. Available from: [Link]

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Strategic Characterization of Chlorotriazines via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vibrational Fingerprint of Reactivity

Chlorotriazines, particularly Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) , serve as the electrophilic backbone for a vast array of herbicides (e.g., Atrazine) and reactive linkers in antibody-drug conjugates (ADCs).[1] Their utility hinges on the stepwise reactivity of the three carbon-chlorine (C-Cl) bonds.[1]

For the researcher, the critical analytical challenge is not just identification, but validation of substitution and detection of hydrolysis . While NMR provides structural resolution, IR spectroscopy offers a rapid, cost-effective method to monitor the functional group transformation of the triazine core in real-time.[1]

This guide objectively compares the spectral performance of chlorotriazines against their hydrolyzed (inactive) and aminated (derivative) alternatives, providing a self-validating protocol for quality control.

Critical Band Analysis: The Chlorotriazine Signature

The IR spectrum of a chlorotriazine is dominated by the interplay between the electron-deficient aromatic ring and the heavy halogen substituents. Unlike simple alkyl halides, the C-Cl stretch in chlorotriazines is strongly coupled with the ring deformation modes.[1]

Table 1: Comparative Spectral Markers (Chlorotriazine vs. Alternatives)
Functional GroupCyanuric Chloride (The Reactive Core)Atrazine (Amino-Derivative)Cyanuric Acid (Hydrolyzed/Inactive)Mechanistic Insight
C-Cl Stretch 850 – 800 cm⁻¹ (Strong, sharp)~806 cm⁻¹ (Medium)Absent The heavy Cl atom shifts the ring breathing mode.[2][1] Loss of this band confirms hydrolysis.[2]
Triazine Ring (C=N) 1500 – 1550 cm⁻¹ (Quadrant stretch)1540 – 1560 cm⁻¹ N/A (System becomes keto-like)The aromatic character is retained in amines but disrupted in the keto-tautomer of the acid.
C=O (Carbonyl) Absent Absent 1700 – 1750 cm⁻¹ (Strong)Appearance of this band is the primary indicator of "dead" (hydrolyzed) linker.[2]
N-H / O-H Stretch Absent 3200 – 3400 cm⁻¹ (Sharp, distinct)3200 – 2500 cm⁻¹ (Very Broad)Broadness in the acid spectrum is due to extensive H-bonding networks in the solid state.[2]
Ring Breathing ~850 cm⁻¹ (Coupled with C-Cl)~800 cm⁻¹ ~700 – 780 cm⁻¹ This mode is highly sensitive to the mass of substituents (Mass Effect).[2]

Technical Deep Dive: Differentiating "Active" from "Dead" Species

The C-Cl / Ring Breathing Coupling

In unsubstituted 1,3,5-triazine, the symmetric ring breathing mode occurs near 990 cm⁻¹ .[1] However, in Cyanuric Chloride , the attachment of three heavy chlorine atoms creates a "Mass Effect," drastically lowering this frequency to the 850 cm⁻¹ region [1].

  • Expert Insight: Do not look for a standard alkyl C-Cl stretch (typically 600-800 cm⁻¹).[2][1] In chlorotriazines, the C-Cl stretch and ring breathing modes are coupled.[1] A strong, sharp doublet or broad peak centered at 850 cm⁻¹ is the definitive marker of the trichloro-species.

The Hydrolysis Trap (Cyanuric Acid)

Cyanuric chloride is highly moisture-sensitive.[1] Upon exposure to atmospheric moisture, it hydrolyzes to Cyanuric Acid.[2]

  • The Shift: The spectrum changes from the "aromatic" signature of the chloride to the "keto" signature of the acid.

  • The Marker: The appearance of a strong C=O stretch at ~1725 cm⁻¹ and a broad, messy region between 2500-3200 cm⁻¹ (attributed to N-H/O-H tautomerism) confirms the material has degraded [2].

Experimental Protocol: Handling Moisture Sensitivity

Because chlorotriazines are hygroscopic and reactive, standard KBr pellet preparation can induce hydrolysis, leading to false negatives.[2][1]

Recommended Workflow: Nujol Mull or ATR

Goal: Minimize exposure to atmospheric moisture during measurement.[2]

  • Preparation (In Glovebox or Desiccator):

    • Place a small amount of Cyanuric Chloride into an agate mortar.[2]

    • Add 2-3 drops of dry mineral oil (Nujol).[2][1]

    • Grind quickly to a paste.[2]

  • Measurement:

    • Apply the mull between two NaCl or KBr plates.[2]

    • Alternative (ATR): If using Attenuated Total Reflectance (ATR), ensure the crystal (ZnSe or Diamond) is dry. Apply the solid rapidly and clamp down to exclude air.

  • Validation:

    • Check for the absence of the 1700 cm⁻¹ carbonyl band. If present, the sample was hydrolyzed before or during prep.[2]

Decision Workflow (QC Logic)

The following diagram outlines the logical decision tree for characterizing an unknown triazine sample using IR spectroscopy.

TriazineQC Start Unknown Triazine Sample (IR Spectrum Acquired) CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO Hydrolyzed Band Present: Hydrolyzed (Cyanuric Acid) INACTIVE CheckCO->Hydrolyzed Strong Peak ActivePath Band Absent CheckCO->ActivePath No Peak CheckOH Check 3200-3500 cm⁻¹ (OH/NH Region) CheckCCl Check 800-850 cm⁻¹ (C-Cl / Ring Breathing) CheckOH->CheckCCl No NH/OH Peaks Amino Sharp Bands Present: Amino-Triazine (e.g., Atrazine) DERIVATIZED CheckOH->Amino Sharp NH Peaks ActivePath->CheckOH Active Strong Band @ 850 cm⁻¹: Cyanuric Chloride REACTIVE CORE CheckCCl->Active Strong 850 cm⁻¹ Unknown No Characteristic Bands: Check Sample Prep CheckCCl->Unknown Weak/Absent

Figure 1: Decision tree for the classification of chlorotriazine derivatives based on IR spectral features.[1] This workflow prioritizes the detection of hydrolysis (inactivation) before confirming reactivity.

References

  • Single-Crystal Infrared and Raman Spectra of Cyanuric Chloride. The Journal of Chemical Physics. Available at: [Link]

  • Infrared Spectroscopic Study of the Adsorption Forms of Cyanuric Acid and Cyanuric Chloride on TiO2. Langmuir. Available at: [Link]

  • Atrazine IR Spectrum Data. NIST Chemistry WebBook. Available at: [Link]

  • Infrared Spectra of Cyanuric Acid and Deutero Cyanuric Acid. Caltech Authors. Available at: [Link]

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A Comparative Guide to Standard Reference Materials and Quantification Methods for 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the accurate quantification of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine. Recognizing the challenges in sourcing dedicated certified reference materials (CRMs) for this specific analyte, we present a comparative analysis of suitable analytical methodologies and explore the use of closely related surrogate standards. This document is intended for researchers, analytical chemists, and quality control professionals who require robust and defensible quantitative data for triazine-based compounds.

Introduction: The Analytical Challenge

2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Members of this chemical class are widely used as herbicides and are common building blocks in pharmaceutical and materials science.[1] Accurate quantification is therefore critical for environmental monitoring, residue analysis, and process control in chemical synthesis.

A significant challenge in the analysis of 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is the limited availability of specific Certified Reference Materials (CRMs). CRMs are the cornerstone of analytical quality assurance, providing a known concentration and purity to ensure the trueness and metrological traceability of results. In the absence of a dedicated CRM, a logical and scientifically-defensible strategy involves the use of analogous compounds as surrogate standards, coupled with highly selective and sensitive analytical techniques.

Selection of Surrogate Standard Reference Materials

When a primary standard for the analyte of interest is unavailable, a surrogate standard should be selected based on structural similarity, chemical properties, and commercial availability with certified purity. The ideal surrogate will exhibit a similar response in the chosen analytical system (e.g., ionization efficiency in mass spectrometry) and similar behavior during sample preparation (e.g., extraction recovery).

Based on a survey of commercially available reference materials, we have identified several potential surrogates. The comparison below highlights their key properties relative to the target analyte.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Features CAS Number Potential Utility as Surrogate
2-Chloro-4-(methylsulfanyl)-1,3,5-triazine (Target) C₄H₄ClN₃S177.61Single Chloro, Single MethylsulfanylNot readily available-
2,4-dichloro-6-methylsulfanyl-1,3,5-triazine C₄H₃Cl₂N₃S196.06Double Chloro, Single Methylsulfanyl13705-05-0High structural similarity; the additional chlorine atom may alter chromatographic retention and MS fragmentation.
Ametryn [2]C₉H₁₇N₅S227.3No Chloro, Single Methylsulfanyl, Two Alkylamine groups834-12-8Shares the methylsulfanyl group but differs significantly at other positions, affecting polarity and analytical response.
Prometryn [1]C₁₀H₁₉N₅S241.4No Chloro, Single Methylsulfanyl, Two Alkylamine groups7287-19-6Similar to Ametryn; shares the key methylsulfanyl moiety but has different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine [3]C₃H₄ClN₅145.55Single Chloro, Two Amino groups, No Methylsulfanyl3397-62-4Shares the chloro-s-triazine core but lacks the critical methylsulfanyl group, making it less suitable.

Recommendation: 2,4-dichloro-6-methylsulfanyl-1,3,5-triazine represents the most suitable commercially available surrogate due to its high degree of structural homology with the target analyte. While its response factor will differ, its behavior during chromatography and mass spectrometry is expected to be the most predictable relative to the target.

Comparative Analysis of Quantification Methodologies

The quantification of triazine derivatives is predominantly accomplished using chromatographic techniques coupled with mass spectrometry, which offer high selectivity and sensitivity. The two most powerful and widely adopted methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like many triazine derivatives.[4][5] It offers excellent chromatographic resolution and is well-suited for environmental and industrial samples.

  • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated compounds are then ionized (typically via Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[6]

  • Causality of Experimental Choices:

    • Injector: A splitless injection is chosen for trace analysis to ensure the maximum transfer of analyte onto the column, thereby increasing sensitivity.[5][6]

    • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, TG-5SilMS) is standard for pesticide analysis.[5][6] This stationary phase provides excellent separation for a wide range of semi-volatile compounds and is thermally stable.

    • Detection: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity.[1] Instead of scanning the entire mass range, the mass spectrometer focuses only on specific, characteristic ions of the target analyte, reducing noise and improving the signal-to-noise ratio.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing a broader range of triazines, including more polar or thermally labile degradates, without the need for derivatization.[7][8] Its high sensitivity makes it ideal for detecting analytes at sub-parts-per-billion (ppb) levels.[9]

  • Principle: The sample is separated by reverse-phase High-Performance Liquid Chromatography (HPLC). The eluent is then introduced into an ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) to generate molecular ions. These ions are then fragmented in a collision cell, and specific fragment ions are monitored (Multiple Reaction Monitoring - MRM), providing exceptional selectivity.[7]

  • Causality of Experimental Choices:

    • Column: A C18 reverse-phase column is the workhorse for separating moderately polar compounds from aqueous matrices.[7][10] It separates analytes based on their hydrophobicity.

    • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) with a formic acid or ammonium acetate modifier is used.[7][11] The modifier aids in protonation of the analyte, which is essential for efficient ESI ionization in positive ion mode.

    • Detection: MRM is the key to the high selectivity of LC-MS/MS. By monitoring a specific precursor-to-product ion transition, chemical noise is virtually eliminated, allowing for confident quantification even in complex matrices.

Performance Comparison
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Volatile & semi-volatile, thermally stable compounds.Wide range of polarities, including non-volatile and thermally labile compounds.
Sensitivity Low ppb to high ppt (ng/L).[6]Low ppt to sub-ppt (pg/mL).[9]
Selectivity High, especially in SIM mode.Extremely high due to MRM transitions.
Sample Preparation Often requires extraction and sometimes derivatization.Often allows for direct injection of aqueous samples ("Dilute-and-Shoot").[7][8]
Matrix Effects Generally lower than LC-MS.Can be significant (ion suppression/enhancement); requires internal standards or matrix-matched calibration.[8]

Experimental Protocols

The following protocols are generalized from established methods for related triazine compounds and should be validated for the specific application.

Diagram: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample B Solid-Phase Extraction (SPE) A->B C Elution & Concentration B->C D Chromatographic Separation (GC or LC) C->D E Mass Spectrometric Detection (MS or MS/MS) D->E F Peak Integration E->F G Quantification via Calibration Curve F->G H H G->H Final Concentration Report

Caption: High-level workflow for triazine quantification.

Protocol 1: GC-MS Quantification

This protocol is adapted from methodologies used for various triazine pesticides.[5][6]

  • Sample Preparation (Solid-Phase Extraction - SPE): [6]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the aqueous sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 10 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the trapped analytes with 10 mL of ethyl acetate.

    • Concentrate the eluate to ~0.9 mL under a gentle stream of nitrogen.

    • Add internal standard and bring the final volume to 1.0 mL with ethyl acetate.

  • GC-MS Conditions: [6]

    • System: Agilent 6890N GC with 5973 MS or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). (Ions must be determined by analyzing the surrogate standard).

Diagram: SPE Workflow

Start Start Condition Condition C18 Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash with DI Water Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute for Analysis Concentrate->Reconstitute End End Reconstitute->End

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine

[1][2]

Part 1: Executive Safety Directive

The Core Hazard: 2-Chloro-4-(methylsulfanyl)-1,3,5-triazine is not merely an "irritant"; it is a reactive electrophile .[1][2] The presence of the chlorine atom on the electron-deficient triazine ring activates the molecule for Nucleophilic Aromatic Substitution (

12

Why This Matters to You:

  • ** biological interaction:** The same reactivity that makes this chemical useful in synthesis allows it to alkylate biological nucleophiles (proteins/DNA), leading to severe skin sensitization and tissue damage .[1][2]

  • Hydrolysis Risk: Upon contact with mucosal moisture (eyes, lungs, sweat), the C-Cl bond hydrolyzes, releasing Hydrochloric Acid (HCl) directly onto the tissue.[1][2]

Immediate Action Required: Treat this compound as a Lachrymator and Corrosive agent until specific lot analysis proves otherwise.[1][2] Standard "safety glasses and lab coat" protocols are insufficient .[1][2]

Part 2: PPE Selection Matrix

The following selection is based on the "Worst-Case Barrier" principle, accounting for both the solid compound and common solvents used with it (e.g., Dichloromethane, DMF).

Body & Respiratory Protection[1][2][3][4]
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Face Velocity: >100 fpmThe compound may sublime or create dust.[1][2] Inhalation leads to immediate hydrolysis in the lungs (HCl formation).[1][2]
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate.[1][2] Goggles seal against vapors and dust that can bypass glasses and react with ocular moisture.[1][2]
Body Tyvek® Lab Coat (or Apron) + Long SleevesCotton coats absorb chemicals.[1][2] If dissolved in penetrating solvents (DMF/DMSO), a chemically resistant apron is mandatory.[1][2]
Face Face Shield (8-inch)Required only during synthesis scale-up (>10g) or when handling exothermic quenching steps.[1][2]
Hand Protection (Glove Permeation Data)

Note: Data extrapolated from analogous chlorinated triazines.[1]

Solvent ContextGlove MaterialThicknessEst.[1][2] BreakthroughAction
Solid Handling Nitrile 5 mil (0.12 mm)> 480 minStandard use.[1][2] Change if punctured.
In DCM/Chloroform PVA / Laminate Multi-layer> 240 minNitrile fails in <5 mins in DCM.[1][2] Use Silver Shield® or double-glove (Nitrile over Laminate).[1][2]
In DMF/DMSO Butyl Rubber 15 mil> 480 minNitrile offers moderate protection but degrades.[1][2] Butyl is superior.[1][2]

Part 3: Operational Protocols

Workflow Visualization

The following logic gate determines your PPE setup based on the experimental phase.

PPE_Decision_LogicStartStart: Handling2-Cl-4-SMe-TriazineState_CheckState of Matter?Start->State_CheckSolidSolid / PowderState_Check->SolidWeighingSolutionIn SolutionState_Check->SolutionReaction/WorkupStd_PPEStandard PPE:Nitrile + Goggles+ Fume HoodSolid->Std_PPELow Dust RiskSolvent_CheckCheck SolventPermeabilitySolution->Solvent_CheckSolvent_Check->Std_PPEWater/Ether/AlcHigh_PPEEnhanced PPE:Laminate Gloves+ Apron + ShieldSolvent_Check->High_PPEDCM/DMF/DMSO

Figure 1: PPE Decision Logic based on solvation state.[1][2] Note that penetrating solvents trigger "Enhanced PPE" requirements.[1][2]

Step-by-Step Handling Guide
Phase A: Weighing & Transfer[1]
  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is external, use a tarred secondary container (screw-top vial) to transport the solid.[1][2]

  • Static Control: Chlorinated triazines can be static-prone.[1][2] Use an anti-static gun if available to prevent powder scattering.[1][2]

  • Tooling: Use disposable plastic spatulas.[1][2] Metal spatulas can introduce trace iron, which may catalyze degradation in subsequent steps.[1][2]

Phase B: Reaction Setup
  • The "Acid Scavenger" Rule: Because this molecule releases HCl upon reaction with nucleophiles (or moisture), always include a base (e.g.,

    
    , DIPEA) in the reaction mixture unless acidic conditions are intended.[1][2]
    
  • Temperature Control: Add nucleophiles slowly at

    
    . The substitution reaction is exothermic.[1][2] Runaway exotherms can vaporize the solvent, carrying the toxic triazine into the lab atmosphere.[1][2]
    
Phase C: Quenching & Disposal[1]
  • Never add water directly to the neat solid. This generates a rapid burst of HCl gas.[1][2]

  • Quench Protocol: Dilute the reaction mixture with an inert solvent (e.g., EtOAc) first, then slowly add saturated aqueous Sodium Bicarbonate (

    
    ) or Ammonium Chloride (
    
    
    ).[1][2]
  • Waste Segregation:

    • Stream A: Halogenated Organic Waste (Label: "Contains Chlorotriazine - Sensitizer").[1][2]

    • Stream B: Aqueous Waste (Must be pH adjusted to 6-8 before disposal).[1][2]

Part 4: Emergency Response & First Aid[1][5]

Scenario: Skin Contact (Solid or Solution)

  • Immediate: Do not wipe.[1][2] Wiping drives the chemical into the pores.[1][2]

  • Wash: Flush with lukewarm water for 15 minutes. Use soap only after the initial flush.[1][2]

  • Neutralize: If a burning sensation persists, the hydrolysis has created acid burns.[1][2] Continue flushing. Do not apply neutralizing bases (baking soda) directly to skin; thermal injury may result.[1][2]

Scenario: Spillage (>500 mg) [1]

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges if outside the hood.[1][2]

  • Neutralization: Cover spill with Sodium Carbonate or Lime to neutralize potential acidity before sweeping.[1][2]

Emergency Workflow

Emergency_ResponseIncidentExposure / SpillTypeIdentify TypeIncident->TypeSkinSkin/Eye ContactType->SkinSpillBench SpillType->SpillAction_SkinFlush 15min(Water Only)Skin->Action_SkinAction_SpillCover withNa2CO3 / LimeSpill->Action_SpillMedicalSeek Medical Aid(Show SDS)Action_Skin->MedicalSweepSweep toHalogenated WasteAction_Spill->Sweep

Figure 2: Immediate response protocols for exposure and spillage events.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26203, 2-Chloro-4-(methylsulfanyl)-6-phenyl-1,3,5-triazine (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

Disclaimer: This guide is for educational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.